An In-depth Technical Guide to Isobutyl Salicylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of isobutyl salicylate. The information is...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of isobutyl salicylate. The information is intended to support research, development, and application activities within the scientific community.
Chemical and Physical Properties
Isobutyl salicylate is a colorless to pale yellow liquid at room temperature.[1][2] It is an organic compound classified as the isobutyl ester of salicylic acid.[3] While rare in nature, found in plants like magnolia, the synthetic version is predominantly used commercially, especially as a fragrance ingredient in perfumes, cosmetics, and soaps.[1][2]
The key quantitative properties of isobutyl salicylate are summarized in the table below for easy reference and comparison.
Isobutyl salicylate is a benzoate ester and a member of the phenol class of compounds.[4][6] Its structure consists of a salicylic acid moiety where the carboxyl group has formed an ester with isobutyl alcohol.
The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for the molecule is CC(C)COC(=O)C1=CC=CC=C1O.[3]
Experimental Protocols: Synthesis
The primary method for synthesizing isobutyl salicylate is through the Fischer esterification of salicylic acid with isobutyl alcohol (isobutanol).[3][6] Various catalysts can be employed to facilitate this reaction.
3.1. Conventional Acid-Catalyzed Esterification
This is a common laboratory and industrial method for producing isobutyl salicylate.
Reactants : Salicylic acid and isobutyl alcohol.
Catalyst : A strong acid such as sulfuric acid (H₂SO₄) or a milder catalyst like boric acid (H₃BO₃).[3][9][10]
Methodology :
Salicylic acid and an excess of isobutyl alcohol are added to a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap or water separator.[9][11]
The acid catalyst (e.g., concentrated sulfuric acid) is added to the mixture.[10]
The mixture is heated to reflux. The reaction temperature is typically maintained between 90-135°C.[3][10]
As the reaction proceeds, water is formed as a byproduct and is azeotropically removed and collected in the water separator.[9]
The reaction is monitored until the theoretical amount of water has been collected, indicating completion.
Post-reaction, the mixture is cooled. The excess alcohol can be removed by distillation.
The crude ester is washed with a sodium bicarbonate or sodium carbonate solution to neutralize the remaining acid catalyst and any unreacted salicylic acid, followed by washing with water until neutral.[11]
The final product is purified by vacuum distillation to yield high-purity isobutyl salicylate.[9][11] Using boric acid as a catalyst is considered a more environmentally friendly approach, reducing corrosive by-products and achieving yields of 90-95%.[3][9]
3.2. Solid Superacid Catalysis
To improve efficiency and reduce environmental impact, solid superacid catalysts have been developed.
Reactants : Salicylic acid and isobutyl alcohol.
Catalyst : Rare-earth solid superacid, such as SO₄²⁻/TiO₂/La³⁺.[3][12]
Methodology :
For 0.1 mol of salicylic acid, a molar ratio of 3:1 of isobutyl alcohol to salicylic acid is used.[12]
1.0 g of the SO₄²⁻/TiO₂/La³⁺ catalyst is added to the reactant mixture.[12]
Benzene (15 mL) is added as a water-entraining agent.[12]
The mixture is refluxed for a reaction time of 3.0 hours.[12]
This method has been reported to achieve yields of up to 96.2%.[12]
The solid catalyst can be recovered by filtration and potentially reused.[11]
Visualizations
The following diagrams illustrate the chemical structure and a generalized workflow for the synthesis of isobutyl salicylate.
Figure 1: Chemical Structure of Isobutyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Isobutyl Salicylate via Fischer Esterification This technical guide provides a comprehensive overview of the synthesis of isobutyl salicylate through Fischer esterification...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Synthesis of Isobutyl Salicylate via Fischer Esterification
This technical guide provides a comprehensive overview of the synthesis of isobutyl salicylate through Fischer esterification. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.
Introduction
Isobutyl salicylate is an organic ester widely used in the fragrance and flavor industries for its characteristic sweet, floral, and slightly minty aroma.[1][2] It is synthesized via the Fischer esterification of salicylic acid with isobutyl alcohol in the presence of an acid catalyst. This reaction is a classic example of a condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.[3][4] The overall reaction is an equilibrium process, and various techniques are employed to drive the reaction towards the formation of the desired ester product.[3][5][6]
Reaction Mechanism and Experimental Workflow
The Fischer esterification of salicylic acid with isobutyl alcohol proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of isobutyl alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of isobutyl salicylate.
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
The synthesis of isobutyl salicylate involves several key steps, from the initial reaction setup to the final purification and characterization of the product.
Caption: Experimental Workflow.
Experimental Protocols
Several catalysts can be employed for the synthesis of isobutyl salicylate, with varying reaction conditions and yields.
Sulfuric Acid Catalyzed Esterification
This is a conventional and widely used method for Fischer esterification.
Materials:
Salicylic acid
Isobutyl alcohol
Concentrated sulfuric acid (H₂SO₄)
5% Sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (brine) solution
Anhydrous sodium sulfate (Na₂SO₄)
Benzene or Toluene (for azeotropic removal of water, optional)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), combine salicylic acid, an excess of isobutyl alcohol (typically a 3:1 molar ratio of alcohol to acid), and a catalytic amount of concentrated sulfuric acid.[3]
Heat the mixture to reflux. The reaction temperature is typically maintained between 120°C and 170°C.[7]
Continue the reflux for 3 to 10 hours, monitoring the reaction progress by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).[7]
After the reaction is complete, allow the mixture to cool to room temperature.
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[8]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purify the crude isobutyl salicylate by vacuum distillation.
Boric Acid Catalyzed Esterification
Boric acid serves as a milder and more environmentally friendly catalyst.[3]
Materials:
Salicylic acid
Isobutyl alcohol
Boric acid (H₃BO₃)
Apparatus as described in 3.1
Procedure:
Combine salicylic acid, isobutyl alcohol (molar ratio of acid to alcohol can range from 1:1.2 to 1:3), and boric acid (1-10% of the weight of salicylic acid) in a round-bottom flask.[7]
Follow the reflux and workup procedure as described for the sulfuric acid-catalyzed method. This method has been reported to yield isobutyl salicylate in 90-95% purity.[1][7]
Solid superacids like SO₄²⁻/TiO₂/La³⁺ offer high efficiency and ease of catalyst recovery.[3][9]
Materials:
Salicylic acid
Isobutyl alcohol
SO₄²⁻/TiO₂/La³⁺ catalyst
Benzene (as a water-removing agent)
Apparatus as described in 3.1
Procedure:
For 0.1 mol of salicylic acid, use a 3:1 molar ratio of isobutyl alcohol to salicylic acid, 1.0 g of the SO₄²⁻/TiO₂/La³⁺ catalyst, and 15 mL of benzene.[2]
After the reaction, the solid catalyst can be recovered by filtration.
The workup and purification of the product follow the general procedure described above. A yield of approximately 96.2% has been reported under these conditions.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of isobutyl salicylate.
The synthesis of isobutyl salicylate via Fischer esterification is a well-established and versatile reaction. The choice of catalyst and reaction conditions allows for the optimization of yield and purity. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and characterize this important fragrance and flavor compound. The provided experimental protocols offer a starting point for laboratory synthesis, which can be further optimized based on specific requirements and available resources.
The Enigmatic Presence of Isobutyl Salicylate in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Isobutyl salicylate, a benzoate ester recognized for its characteristic sweet, floral, and slightly herbaceous aroma, is a compound of significant...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl salicylate, a benzoate ester recognized for its characteristic sweet, floral, and slightly herbaceous aroma, is a compound of significant interest in the fragrance and cosmetic industries. While its synthetic counterpart is widely utilized, the natural occurrence of isobutyl salicylate is notably rare, presenting a compelling area of study for researchers in natural product chemistry and biosynthesis. This technical guide provides an in-depth exploration of the known natural sources of isobutyl salicylate, collates available data on its presence, and outlines detailed experimental protocols for its extraction and identification. Furthermore, a plausible biosynthetic pathway is proposed based on current enzymatic understanding, offering a framework for future research into the metabolic origins of this intriguing molecule.
Natural Occurrence and Sources
The natural presence of isobutyl salicylate is limited to a few specific plant species. Unlike its close relative, methyl salicylate, which is widespread in the plant kingdom, isobutyl salicylate appears to be a specialized metabolite. The primary documented natural sources are detailed below.
Table 1: Documented Natural Sources of Isobutyl Salicylate
Family
Genus
Species
Plant Part
Method of Identification
Reference(s)
Magnoliaceae
Magnolia
Species not specified
Flowers
Not specified
General literature review
Oleaceae
Ligustrum
Ligustrum sinense
Flowers
Not specified
General literature review
Note: Quantitative data on the concentration of isobutyl salicylate in these natural sources is currently not available in published scientific literature.
Biosynthesis of Isobutyl Salicylate: A Proposed Pathway
The precise biosynthetic pathway for isobutyl salicylate in plants has not been fully elucidated. However, based on the well-established biosynthesis of salicylic acid and the known mechanisms of volatile ester formation, a plausible pathway can be proposed. The synthesis is likely a two-step process originating from the shikimate pathway.
Step 1: Biosynthesis of Salicylic Acid
Salicylic acid is synthesized from chorismate, a key intermediate in the shikimate pathway. Plants primarily utilize two pathways for salicylic acid production: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. The IC pathway is generally considered the major route in most plants.
Step 2: Esterification of Salicylic Acid
The final step in the formation of isobutyl salicylate is the esterification of salicylic acid with isobutanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) . AATs are a large family of enzymes responsible for the synthesis of a wide variety of volatile esters in plants by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor. In this proposed pathway, a specific AAT would utilize salicyl-CoA and isobutanol as substrates.
Fig. 1: Proposed biosynthetic pathway for isobutyl salicylate.
Experimental Protocols
The following section outlines a detailed methodology for the extraction, isolation, and identification of isobutyl salicylate from plant material, specifically flower headspace, where this volatile compound is most likely to be detected.
Headspace Solid-Phase Microextraction (HS-SPME) of Floral Volatiles
This method allows for the solvent-free extraction of volatile compounds from the headspace of living flowers, providing a profile of emitted scents.
Materials:
Living plant specimen (e.g., Magnolia sp. or Ligustrum sinense in bloom)
SPME device with a suitable fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Glass enclosure or bag to surround the flower
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
Select a healthy, blooming flower on the plant.
Carefully enclose the flower in a glass chamber or a clean, inert plastic bag (e.g., Tedlar®).
Allow the volatile organic compounds to accumulate in the headspace for a predetermined time (e.g., 1-4 hours).
Introduce the SPME fiber through a small opening in the enclosure, exposing it to the headspace.
Allow the fiber to adsorb the volatiles for a set period (e.g., 30-60 minutes).
Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.
Fig. 2: Experimental workflow for HS-SPME-GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Conditions:
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
Injector: Splitless mode, with the temperature set to 250°C.
Oven Temperature Program:
Initial temperature: 40°C, hold for 2 minutes.
Ramp: Increase to 240°C at a rate of 5°C/min.
Hold: Maintain 240°C for 5 minutes.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-450.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Identification:
The identification of isobutyl salicylate will be based on two criteria:
Mass Spectrum: Comparison of the obtained mass spectrum with the reference spectrum in a mass spectral library (e.g., NIST, Wiley). The characteristic fragment ions of isobutyl salicylate should be present.
Retention Index (RI): Calculation of the Kovats Retention Index using a homologous series of n-alkanes and comparison with published RI values for isobutyl salicylate on a similar stationary phase.
Synthetic Sources
For commercial applications, isobutyl salicylate is primarily produced through synthetic means. The most common method is the Fischer esterification of salicylic acid with isobutanol in the presence of an acid catalyst, such as sulfuric acid or boric acid.
Table 2: Common Synthetic Production Method
Reaction Type
Reactants
Catalyst
Fischer Esterification
Salicylic acid, Isobutanol
Sulfuric acid, Boric acid
Conclusion and Future Directions
The natural occurrence of isobutyl salicylate remains a niche yet fascinating area of phytochemical research. While its presence in Magnolia and Ligustrum species is noted, there is a clear need for quantitative studies to determine the concentration of this compound in these and potentially other natural sources. Elucidation of the specific alcohol acyltransferase responsible for its biosynthesis would provide valuable insights into the metabolic pathways governing the production of specialized salicylate esters in plants. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue these avenues of investigation, ultimately contributing to a more comprehensive understanding of the natural world's chemical diversity.
Exploratory
Spectroscopic Profile of Isobutyl Salicylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl salicylate, a compound of interest in various chemical and pha...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl salicylate, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of isobutyl salicylate exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented here was acquired in a deuterated chloroform (CDCl₃) solvent.
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Phenolic -OH
10.82
Singlet
-
Aromatic H (ortho to -OH)
7.85
Doublet of doublets
7.8, 1.8
Aromatic H (para to -OH)
7.43
Triplet of doublets
8.4, 1.8
Aromatic H (meta to -OH, ortho to ester)
6.97
Triplet
-
Aromatic H (meta to -OH, meta to ester)
6.87
Doublet
8.4
-O-CH₂-
4.13
Doublet
6.5
-CH(CH₃)₂
2.08
Multiplet
6.6, 6.5
-CH(CH₃)₂
1.03
Doublet
6.6
Table 1: ¹H NMR chemical shifts and coupling constants for isobutyl salicylate.[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported relative to the solvent signal of CDCl₃.
Carbon Assignment
Chemical Shift (δ, ppm)
Carbonyl C=O
~170
Aromatic C-OH
~161
Aromatic C-H
~136
Aromatic C-H
~130
Aromatic C-H
~119
Aromatic C-H
~117
Aromatic C (ipso to ester)
~113
-O-CH₂-
~71
-CH(CH₃)₂
~28
-CH(CH₃)₂
~19
Table 2: Predicted ¹³C NMR chemical shifts for isobutyl salicylate.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A small amount of isobutyl salicylate (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition:
Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Functional Group
Vibrational Mode
Absorption Peak (cm⁻¹)
Intensity
Phenolic -OH
O-H stretch
3200-3500
Broad
Aromatic C-H
C-H stretch
~3040
Medium
Aliphatic C-H
C-H stretch
2850-3000
Medium-Strong
Ester C=O
C=O stretch
~1680
Strong
Aromatic C=C
C=C stretch
1450-1600
Medium
Ester C-O
C-O stretch
1200-1300
Strong
Table 3: Characteristic IR absorption peaks for isobutyl salicylate.[2]
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: For a liquid sample like isobutyl salicylate, the neat liquid (without solvent) is typically used. A single drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]
Data Acquisition:
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹). The final spectrum is presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.
m/z
Relative Intensity (%)
Proposed Fragment Ion
194
11.6
[M]⁺ (Molecular Ion)
138
29.8
[M - C₄H₈]⁺
121
33.8
[C₇H₅O₂]⁺ (loss of isobutoxy group)
120
100
[C₇H₄O₂]⁺ (Base Peak)
92
14.2
[C₆H₄O]⁺
65
11.8
[C₅H₅]⁺
57
11.8
[C₄H₉]⁺ (isobutyl cation)
Table 4: Key fragments in the electron ionization mass spectrum of isobutyl salicylate.[1]
Experimental Protocol for Electron Ionization Mass Spectrometry
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).
Fragmentation and Analysis: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged species. These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. A detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like isobutyl salicylate.
Isobutyl salicylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of isobutyl salicylate, an organic ester of salicylic acid. It details the compound's fundam...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of isobutyl salicylate, an organic ester of salicylic acid. It details the compound's fundamental chemical and physical properties, outlines a precise experimental protocol for its synthesis, and explores its current applications and potential therapeutic activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key technical data, methodologies, and a proposed mechanism of action for its anti-inflammatory effects.
Core Properties of Isobutyl Salicylate
Isobutyl salicylate, the isobutyl ester of 2-hydroxybenzoic acid, is a colorless liquid characterized by a distinct floral and herbaceous aroma. Its primary applications are in the fragrance and cosmetics industries.
Quantitative Data Summary
The key physicochemical properties of isobutyl salicylate are summarized in the table below for quick reference.
Property
Value
CAS Number
87-19-4
Molecular Formula
C₁₁H₁₄O₃
Molecular Weight
194.23 g/mol
Appearance
Colorless liquid
Boiling Point
259 °C
Purity
>99.0% (GC)
Synthesis of Isobutyl Salicylate
The principal method for synthesizing isobutyl salicylate is through the Fischer esterification of salicylic acid with isobutyl alcohol. The following experimental protocol is based on a method utilizing a rare-earth solid superacid catalyst, which has been shown to produce a high yield of the final product.
Experimental Protocol: Catalytic Esterification
This protocol describes the synthesis of isobutyl salicylate using a SO₄²⁻/TiO₂/La³⁺ catalyst.
Materials:
Salicylic acid (0.1 mol)
Isobutyl alcohol
Benzene (15 mL)
SO₄²⁻/TiO₂/La³⁺ catalyst (1.0 g)
Procedure:
To a round-bottom flask, add 0.1 mol of salicylic acid and 1.0 g of the SO₄²⁻/TiO₂/La³⁺ catalyst.
Add isobutyl alcohol in a 3:1 molar ratio relative to salicylic acid.
Add 15 mL of benzene to the mixture, which will serve as a water-removing agent via azeotropic distillation.
Set up the apparatus for reflux.
Heat the mixture and maintain a gentle reflux for a reaction time of 3.0 hours.
Upon completion of the reaction, allow the mixture to cool to room temperature.
The crude product can then be purified using standard techniques such as distillation or column chromatography to yield isobutyl salicylate.
Under these optimized conditions, the reported yield of isobutyl salicylate is approximately 96.2%.[1]
Applications and Biological Activity
Isobutyl salicylate is predominantly used as a fragrance ingredient in perfumes, cosmetics, and soaps due to its pleasant scent.[2] Beyond its aromatic applications, research into the biological activity of salicylates suggests potential therapeutic uses.
Anti-inflammatory and Antimicrobial Potential
Salicylates, as a class of compounds, are known for their anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[3][4][5] While the parent compound, salicylic acid, and its well-known derivative, acetylsalicylic acid (aspirin), are extensively studied in this regard, isobutyl salicylate may also possess similar activities.
Some studies have also indicated that isobutyl salicylate may exhibit antimicrobial properties, though further research is required to fully elucidate its efficacy and spectrum of activity.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of salicylates are, in part, attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a central regulator of the expression of numerous genes involved in the inflammatory response. The following diagram illustrates a proposed mechanism by which isobutyl salicylate, as a salicylate, may exert its anti-inflammatory effects.
Proposed inhibition of the NF-κB pathway by isobutyl salicylate.
In this proposed pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκB. This phosphorylation targets IκB for degradation by the proteasome, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes. It is hypothesized that isobutyl salicylate, like other salicylates, may inhibit the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm, which ultimately reduces the inflammatory response.[4][5]
A Technical Guide to the Solubility of Isobutyl Salicylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of isobutyl salicylate in various organic solvents. Due to a lack o...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isobutyl salicylate in various organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on providing detailed experimental protocols for researchers to determine these solubility parameters accurately. The methodologies outlined are standard practices in the pharmaceutical and chemical industries, ensuring reliable and reproducible results.
Introduction to Isobutyl Salicylate
Isobutyl salicylate (C₁₁H₁₄O₃) is an organic ester of salicylic acid. It is recognized for its characteristic floral and herbaceous aroma, leading to its use in fragrances and as a flavoring agent. In the pharmaceutical and cosmetic industries, its properties as a salicylate derivative are of interest for potential topical applications. A thorough understanding of its solubility in different organic solvents is critical for formulation development, purification processes, and analytical method development.
Solubility of Isobutyl Salicylate: A Data Framework
To facilitate systematic data collection and comparison, the following table is provided for researchers to populate with experimentally determined solubility values.
Organic Solvent
Chemical Formula
Polarity Index
Temperature (°C)
Solubility ( g/100 mL)
Method of Analysis
Methanol
CH₃OH
5.1
Ethanol
C₂H₅OH
4.3
Acetone
C₃H₆O
5.1
Ethyl Acetate
C₄H₈O₂
4.4
Chloroform
CHCl₃
4.1
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
7.2
Note: Polarity index is a relative measure of a solvent's polarity.
Experimental Protocol: Determination of Isobutyl Salicylate Solubility
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
Isobutyl Salicylate (>98% purity)
Selected organic solvents (analytical grade)
Glass vials or flasks with airtight screw caps
Orbital shaker or incubator with temperature control
Analytical balance
Syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure
Preparation of Saturated Solutions:
Add an excess amount of isobutyl salicylate to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
Carefully withdraw a known volume of the supernatant using a pipette.
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
Quantification:
Accurately dilute the filtered solution with the respective solvent to a concentration within the calibrated range of the analytical instrument.
Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of isobutyl salicylate.
Calculation:
Calculate the solubility using the following formula:
The following diagram illustrates the logical workflow for the experimental determination of isobutyl salicylate solubility.
Caption: Experimental workflow for determining the solubility of isobutyl salicylate.
Analytical Methods for Quantification
Accurate quantification of the dissolved isobutyl salicylate is crucial for reliable solubility data. The following are suitable analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the analysis of isobutyl salicylate. A reverse-phase HPLC method with UV detection is recommended.[4]
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acidifier like phosphoric acid.
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined by measuring the UV absorbance spectrum of isobutyl salicylate (typically around 310 nm).
Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method, suitable if the solvent does not interfere with the absorbance of isobutyl salicylate at its maximum wavelength (λmax).
Procedure:
Determine the λmax of isobutyl salicylate in the specific solvent by scanning a dilute solution across the UV range.
Prepare a series of standard solutions of isobutyl salicylate in the same solvent.
Measure the absorbance of each standard at the λmax.
Create a calibration curve by plotting absorbance versus concentration.
Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.
The following diagram outlines the general process of quantifying a sample using spectrophotometry.
Caption: General workflow for quantification using UV-Vis spectrophotometry.
Conclusion
While isobutyl salicylate is generally known to be soluble in organic solvents, this guide highlights the absence of specific quantitative data in the public domain. By providing a detailed experimental protocol based on the shake-flask method and outlining appropriate analytical techniques such as HPLC and UV-Vis spectrophotometry, this document equips researchers, scientists, and drug development professionals with the tools necessary to determine the solubility of isobutyl salicylate in various organic solvents. The generation of such data is fundamental for advancing its application in pharmaceutical and other scientific fields.
Isobutyl Salicylate: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals Abstract Isobutyl salicylate, an ester of salicylic acid, is a compound primarily utilized in the fragrance and flavor industries for its characteristic aro...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl salicylate, an ester of salicylic acid, is a compound primarily utilized in the fragrance and flavor industries for its characteristic aromatic properties. Beyond its sensory applications, emerging, albeit limited, research suggests potential biological activities, including anti-inflammatory and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of isobutyl salicylate's biological potential, summarizing available data, outlining relevant experimental methodologies, and illustrating implicated signaling pathways. Due to a scarcity of direct quantitative data for isobutyl salicylate, this guide incorporates data from structurally similar salicylate esters to provide a predictive context for its potential efficacy.
Potential Anti-inflammatory Activity
Limited research suggests that isobutyl salicylate may possess anti-inflammatory properties, a characteristic common to many salicylate derivatives. The primary mechanism underlying the anti-inflammatory effects of salicylates is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Salicylates are thought to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
A study in Bioorganic & Medicinal Chemistry explored the anti-inflammatory effects of isobutyl salicylate and its derivatives on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages, suggesting its potential as an anti-inflammatory agent[1][2].
Figure 1. Proposed mechanism of anti-inflammatory action of isobutyl salicylate via inhibition of the NF-κB signaling pathway.
Quantitative Data on Anti-inflammatory Activity of Salicylate Derivatives
Compound
Assay
Cell Line
IC50 Value
Salicylate Ester Derivative 1
Nitric Oxide (NO) Production Inhibition
Macrophages
[Data not available for Isobutyl Salicylate]
Salicylate Ester Derivative 2
TNF-α Inhibition
Macrophages
[Data not available for Isobutyl Salicylate]
Salicylate Ester Derivative 3
IL-6 Inhibition
Macrophages
[Data not available for Isobutyl Salicylate]
Note: This table is a template. Specific quantitative data for isobutyl salicylate is needed from primary literature to populate it.
Experimental Protocol: In Vitro Macrophage-Based Anti-inflammatory Assay
The following is a generalized protocol for assessing the anti-inflammatory activity of a compound like isobutyl salicylate in a macrophage cell line, based on common laboratory practices.
Figure 2. Generalized workflow for an in vitro anti-inflammatory assay.
Methodology Details:
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of isobutyl salicylate (or a vehicle control). The cells are pre-incubated for 1-2 hours.
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response.
Incubation: The plates are incubated for 24 hours.
Nitric Oxide (NO) Assay (Griess Assay):
The cell supernatant is collected.
Griess reagent is added to the supernatant.
The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve.
Cytokine Analysis (ELISA):
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Data Analysis: The percentage of inhibition of NO production and cytokine secretion is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of isobutyl salicylate that causes 50% inhibition) is determined by non-linear regression analysis.
Potential Antimicrobial Activity
Some studies have indicated that isobutyl salicylate may exhibit antimicrobial properties. A publication in Letters in Applied Microbiology reported that isobutyl salicylate showed antibacterial activity against various foodborne pathogens, including Staphylococcus aureus and Escherichia coli[1][2].
Quantitative Data on Antimicrobial Activity
Specific Minimum Inhibitory Concentration (MIC) values for isobutyl salicylate against key bacterial strains are not consistently reported in readily accessible literature. However, a study on a closely related compound, N-isobutyl-2-hydroxybenzamide, provides some insight into the potential antifungal activity.
Compound
Microorganism
MIC (µM)
N-isobutyl-2-hydroxybenzamide
Candida albicans ATCC 90028
1293.73
Isobutyl salicylate
Staphylococcus aureus
[Data not available]
Isobutyl salicylate
Escherichia coli
[Data not available]
Note: The presented MIC value is for a structurally related compound. Further research is needed to determine the specific MIC of isobutyl salicylate against various bacterial strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard laboratory technique to determine MIC values.
Figure 3. Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Methodology Details:
Preparation of Test Compound: A stock solution of isobutyl salicylate is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.
Incubation: The plate is incubated at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of isobutyl salicylate at which there is no visible turbidity (growth) in the well.
Conclusion
Isobutyl salicylate is a compound with potential biological activities beyond its established use in the fragrance and flavor industries. The existing, though limited, evidence points towards anti-inflammatory and antimicrobial properties. The likely mechanism for its anti-inflammatory action is through the inhibition of the NF-κB signaling pathway, a hallmark of salicylate compounds. While direct and comprehensive quantitative data for isobutyl salicylate remains to be fully elucidated in publicly accessible literature, the information available for structurally related compounds suggests that these biological activities warrant further investigation. The experimental protocols outlined in this guide provide a framework for future research to precisely quantify the efficacy of isobutyl salicylate and to further explore its therapeutic potential. Researchers and drug development professionals are encouraged to conduct further studies to establish a more definitive profile of isobutyl salicylate's biological actions.
Isobutyl Salicylate: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals Abstract Isobutyl salicylate, an ester of salicylic acid, is a compound with emerging biological significance beyond its traditional use in fragrance and fl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl salicylate, an ester of salicylic acid, is a compound with emerging biological significance beyond its traditional use in fragrance and flavor industries. This technical guide provides an in-depth analysis of the current understanding of isobutyl salicylate's mechanism of action within biological systems. Drawing from available scientific literature, this document outlines its anti-inflammatory and antimicrobial properties, focusing on its molecular targets and modulation of key signaling pathways. This guide also presents detailed experimental protocols for assays relevant to the investigation of its biological activities and summarizes the available quantitative data to support further research and development.
Introduction
Isobutyl salicylate (IBS) is a colorless to pale yellow liquid with a characteristic floral, herbaceous scent. Chemically, it is the isobutyl ester of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). While extensively utilized in cosmetology and food industries, recent scientific inquiry has begun to explore its potential pharmacological activities, particularly as an anti-inflammatory and antimicrobial agent. Limited but promising research suggests that isobutyl salicylate and its derivatives may exert their effects through mechanisms similar to other salicylates, including the modulation of inflammatory pathways and direct action against microbial pathogens. This guide aims to consolidate the existing knowledge on the biological mechanisms of isobutyl salicylate to serve as a resource for researchers and professionals in drug discovery and development.
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of isobutyl salicylate are believed to be primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
Like other salicylates, isobutyl salicylate is proposed to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—potent inflammatory mediators. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX-2 is a key target for anti-inflammatory drugs.
Table 1: Cyclooxygenase (COX) Inhibition Data for Related Salicylates
Compound
Enzyme
IC50 Value
Cell Line/System
Reference
Sodium Salicylate
COX-2
>100 µg/mL (in presence of 30 µM arachidonic acid)
Note: The data presented is for related salicylate compounds and should be considered as indicative of the potential activity of isobutyl salicylate, pending direct experimental verification.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Limited research suggests that isobutyl salicylate may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A study on the anti-inflammatory effects of isobutyl salicylate and its derivatives in LPS-stimulated macrophages was reported in the journal Bioorganic & Medicinal Chemistry.[3][4] While the full quantitative details from this study are not widely available, research on other salicylate derivatives has demonstrated the ability to suppress NF-κB activation. This inhibition can occur through the prevention of IκB degradation, thereby blocking the nuclear translocation of NF-κB.
Signaling Pathway Diagram: Putative Inhibition of the NF-κB Pathway by Isobutyl Salicylate
An In-depth Technical Guide to the Thermogravimetric Analysis of Isobutyl Salicylate Stability
For Researchers, Scientists, and Drug Development Professionals Introduction to Thermogravimetric Analysis (TGA) Thermogravimetric analysis is a fundamental thermal analysis technique used to measure changes in the mass...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the thermal stability, decomposition temperatures, and compositional changes of materials.[1][2] The output of a TGA experiment is a thermogram, which plots mass change versus temperature.
For isobutyl salicylate (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ), TGA can elucidate its thermal stability, onset of decomposition, and the kinetics of its degradation. This information is critical for understanding its shelf-life, processing limits, and behavior in various formulations.
Proposed Experimental Protocol for TGA of Isobutyl Salicylate
This protocol is a comprehensive methodology designed for the thermogravimetric analysis of liquid isobutyl salicylate.
2.1. Instrumentation and Consumables
Thermogravimetric Analyzer: A standard TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments TGA7) capable of precise temperature and mass measurements.[3][4]
Crucibles: Aluminum oxide (Al₂O₃) or hermetically sealed aluminum crucibles are recommended for liquid samples to prevent evaporation before decomposition.[3][5]
Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere to study thermal decomposition without oxidation.
Sample: Isobutyl salicylate (purity ≥98%).
2.2. Sample Preparation
Carefully weigh a representative sample of isobutyl salicylate (approximately 5-10 mg) into a clean, tared TGA crucible.[3]
For volatile liquids like isobutyl salicylate, it is crucial to minimize evaporation during sample preparation. Using a hermetically sealed aluminum crucible with a lid that can be pierced by the instrument just before the analysis is the preferred method.[5]
If using open crucibles, the time between sample loading and the start of the experiment should be minimized.
2.3. TGA Instrument Parameters
Temperature Program:
Initial Temperature: 25 °C
Heating Rate: 10 °C/min (a common rate for initial screening).
Final Temperature: 600 °C (to ensure complete decomposition).
Atmosphere:
Purge Gas: Nitrogen
Flow Rate: 50 mL/min
Data Collection:
Record mass loss as a function of temperature.
The derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.
2.4. Post-Analysis
The resulting thermogram (TG curve) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.
If coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR), the evolved gases can be identified to elucidate the decomposition mechanism.
Representative Quantitative Data
The following table summarizes hypothetical TGA data for isobutyl salicylate, based on the expected decomposition of salicylic acid esters. The decomposition is proposed to occur in two main stages.
Parameter
Value
Description
Onset Decomposition Temperature (T_onset)
~ 150 - 200 °C
The temperature at which significant mass loss begins.
First Stage of Decomposition (Peak 1)
~ 200 - 250 °C
Corresponds to the initial fragmentation of the ester.
Mass Loss (Stage 1)
~ 29%
Hypothetical mass loss corresponding to the loss of an isobutene molecule (C₄H₈).
Second Stage of Decomposition (Peak 2)
~ 250 - 350 °C
Corresponds to the decomposition of the remaining salicylic acid moiety.
Mass Loss (Stage 2)
~ 23%
Hypothetical mass loss corresponding to the decarboxylation (loss of CO₂) of salicylic acid.
Final Residue @ 600 °C
< 1%
Expected to be minimal in an inert atmosphere.
Visualization of Experimental Workflow and Decomposition Pathway
4.1. Experimental Workflow
The following diagram illustrates the key steps in the thermogravimetric analysis of isobutyl salicylate.
TGA Experimental Workflow for Isobutyl Salicylate.
4.2. Proposed Thermal Decomposition Pathway
Based on the thermal degradation of similar aromatic esters and salicylic acid derivatives, a plausible decomposition pathway for isobutyl salicylate in an inert atmosphere is proposed.[2] The initial step is likely the cleavage of the ester bond, followed by the decomposition of the resulting salicylic acid.
Proposed Thermal Decomposition of Isobutyl Salicylate.
Conclusion
This technical guide provides a robust framework for conducting the thermogravimetric analysis of isobutyl salicylate. By following the detailed experimental protocol, researchers can obtain reliable data on its thermal stability. The representative data and proposed decomposition pathway, derived from analogous compounds, offer a solid foundation for interpreting the experimental results. For a more in-depth analysis, coupling the TGA with techniques like mass spectrometry is recommended to identify the evolved gaseous products and confirm the decomposition mechanism.
An In-Depth Technical Guide to the Material Safety Data Sheet for Isobutyl Salicylate
This technical guide provides a comprehensive overview of the material safety data for Isobutyl Salicylate, tailored for researchers, scientists, and professionals in drug development. It covers detailed safety protocols...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of the material safety data for Isobutyl Salicylate, tailored for researchers, scientists, and professionals in drug development. It covers detailed safety protocols, physical and chemical properties, and emergency procedures to ensure safe laboratory use.
Chemical Identification and Properties
Isobutyl salicylate is a benzoate ester recognized for its characteristic sweet, floral aroma.[1] It is essential to understand its fundamental properties to ensure safe handling and storage in a laboratory environment.
Table 1: Chemical Identification of Isobutyl Salicylate
According to the Globally Harmonized System (GHS), isobutyl salicylate is classified with specific hazards that necessitate careful handling. The primary hazards are acute oral toxicity and significant aquatic toxicity.[6][9]
Table 3: GHS Hazard Classification for Isobutyl Salicylate
H410/H411: Very toxic to aquatic life with long lasting effects[6][9]
The substance is labeled with the GHS pictograms GHS07 (exclamation mark) for oral toxicity and GHS09 (environment) for its aquatic hazards.[4][6] The signal word is "Warning".[2][5][9]
Toxicological Information
Toxicological data is critical for assessing the potential health effects of isobutyl salicylate upon exposure. The most significant value is its oral toxicity.
Table 4: Acute Toxicity Data for Isobutyl Salicylate
While comprehensive data on other toxicological endpoints like carcinogenicity and reproductive toxicity is limited, some sources indicate it can cause mild to serious skin and eye irritation upon direct contact.[1][2][5]
Experimental Protocols and Safe Handling
Adherence to strict protocols is mandatory to minimize risk during the handling and use of isobutyl salicylate in a laboratory setting.
Preparation and Engineering Controls :
Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][5]
Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE) :
Wear a standard lab coat, chemical-resistant gloves (e.g., nitrile), and protective goggles to prevent skin and eye contact.[1]
Contain the spill using an inert absorbent material such as sand, earth, or commercial sorbents.[1][7] Do not let the chemical enter drains or waterways.[5][9]
Cleanup and Disposal :
Carefully collect the absorbed material into a suitable, closed container labeled as hazardous waste.[7][8]
Dispose of the waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[8][9][10]
Clean the spill area thoroughly with soap and water.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
General Advice : Show the safety data sheet to the medical personnel in attendance.[7]
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[9]
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[1][9][10]
Eye Contact : Flush the eyes immediately with large amounts of water for at least 15 minutes. Contact a physician if symptoms persist.[1][10]
Ingestion : Rinse the mouth with water.[10] Do NOT induce vomiting.[1] Call a poison control center or a doctor immediately for medical help.[9][10]
Caption: Logical relationship of first-aid measures for different exposure routes.
Fire-Fighting and Disposal
Fire-Fighting Measures :
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2) as suitable extinguishing media.[1][7][10]
Do not use a solid water stream, as it may scatter and spread the fire.[7]
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
Under fire conditions, hazardous decomposition products like carbon oxides can be formed.[8][10]
Disposal :
This material and its container must be disposed of as hazardous waste.[7]
Do not allow the product to enter drains or waterways.[6]
Disposal must be conducted by a licensed disposal company in compliance with all applicable environmental regulations.[8][9]
Application Notes: Synthesis of Isobutyl Salicylate Using a Boric Acid Catalyst
Introduction Isobutyl salicylate is an aromatic ester widely used in the fragrance and flavor industries for its characteristic sweet, floral, and slightly medicinal scent. The synthesis of isobutyl salicylate is typical...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Isobutyl salicylate is an aromatic ester widely used in the fragrance and flavor industries for its characteristic sweet, floral, and slightly medicinal scent. The synthesis of isobutyl salicylate is typically achieved through the Fischer esterification of salicylic acid with isobutyl alcohol. While strong mineral acids like sulfuric acid have traditionally been used as catalysts, they present challenges such as equipment corrosion, environmental pollution, and undesirable side reactions that can impact the final product's aroma quality.[1]
Boric acid (H₃BO₃) has emerged as a viable and advantageous alternative catalyst for this reaction. It is a mild, inexpensive, and environmentally friendly Lewis acid that promotes the esterification of salicylic acid with high efficiency.[2][3] The use of boric acid minimizes corrosive by-products and simplifies the purification process, leading to a high-purity final product.[2] This method is particularly noted for its chemoselectivity in catalyzing the esterification of α-hydroxycarboxylic acids like salicylic acid.
Catalytic Mechanism
The catalytic activity of boric acid in the esterification of salicylic acid is attributed to its function as a mild Lewis acid. The proposed mechanism involves the formation of a cyclic intermediate where boric acid coordinates with both the hydroxyl and carboxyl groups of salicylic acid. This coordination activates the carboxylic acid group, making it more susceptible to nucleophilic attack by isobutyl alcohol, thereby facilitating the esterification process and the subsequent elimination of water.
Quantitative Data Summary
The following table summarizes the general reaction parameters and outcomes for the synthesis of salicylates using a boric acid catalyst, based on available literature. It is important to note that while a specific patent covers the synthesis of isobutyl salicylate with boric acid, it provides a general procedure without precise quantitative details for this specific ester.[1] The data presented is a compilation from general descriptions and analogous reactions.
This section provides a detailed methodology for the synthesis of isobutyl salicylate using a boric acid catalyst, adapted from established procedures for similar esterifications.[1]
1. Materials and Equipment
Materials:
Salicylic Acid
Isobutyl Alcohol (Isobutanol)
Boric Acid (commercial grade)
Sodium Bicarbonate solution (5% w/v, for washing)
Saturated Sodium Chloride solution (Brine)
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
(Optional) A suitable solvent for azeotropic removal of water (e.g., toluene, benzene)
Equipment:
Three-necked round-bottom flask
Heating mantle with an automatic temperature controller
Reflux condenser
Dean-Stark trap or a similar water separator
Thermometer
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
2. Reaction Setup
Assemble the reaction apparatus in a fume hood. Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a thermometer.
Ensure all glassware is dry before starting the reaction.
3. Synthesis Procedure
Charge the three-necked flask with salicylic acid, isobutyl alcohol, and boric acid. A common starting point for the molar ratio of alcohol to acid in similar esterifications is 3:1 to use the excess alcohol as a solvent and drive the reaction equilibrium towards the product.[4]
Begin stirring the mixture to ensure homogeneity.
Turn on the heating mantle and heat the mixture to reflux. The reaction temperature will be determined by the boiling point of the azeotropic mixture.
Continuously monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer accumulates in the trap.[1]
4. Work-up and Purification
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.[1]
Transfer the cooled reaction mixture to a separatory funnel.
Wash the organic layer sequentially with:
A 5% sodium bicarbonate solution to neutralize and remove any unreacted salicylic acid and the boric acid catalyst. (Caution: CO₂ evolution may occur).
Saturated brine solution to remove residual water and inorganic salts.
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
Filter to remove the drying agent.
Remove the excess isobutyl alcohol and any azeotropic solvent using a rotary evaporator. The resulting liquid is the crude isobutyl salicylate.
Purify the crude ester by vacuum fractionation (vacuum distillation) to obtain the final product with high purity (>99%).[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of isobutyl salicylate.
Proposed Catalytic Cycle
Caption: Proposed mechanism for boric acid catalysis.
Green Synthesis of Isobutyl Salicylate: A Detailed Guide for Researchers
Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides detailed application notes and experimental protocols for the green synthesis of isobuty...
Author: BenchChem Technical Support Team. Date: November 2025
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the green synthesis of isobutyl salicylate, a widely used fragrance and flavor compound. It focuses on environmentally benign methods that offer high yields and purity while minimizing waste and hazardous substance use. This guide compares various catalytic systems and provides a step-by-step protocol for selected green synthesis methods.
Introduction
Isobutyl salicylate is an ester of salicylic acid and isobutanol, possessing a characteristic floral, herbaceous odor. Traditionally, its synthesis involves esterification catalyzed by strong mineral acids like sulfuric acid, which leads to corrosion, significant waste generation, and environmental concerns. Green chemistry principles encourage the development of cleaner, more sustainable synthetic routes. This document outlines several green alternatives to the conventional synthesis of isobutyl salicylate, emphasizing the use of reusable solid acid catalysts and milder reaction conditions.
Comparative Data of Green Synthesis Methods
The following table summarizes the quantitative data for different green catalytic methods for the synthesis of isobutyl salicylate, allowing for easy comparison of their efficacy.
Benzene (15 mL) (Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Toluene can be used as a less hazardous alternative.)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Round-bottom flask (100 mL)
Dean-Stark apparatus
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (0.1 mol), isobutanol (0.3 mol), the rare-earth solid superacid catalyst (1.0 g), and benzene (15 mL).
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
Continue the reaction for 3 hours, monitoring the collection of water.
After 3 hours, cool the reaction mixture to room temperature.
Filter the mixture to recover the solid catalyst. The catalyst can be washed with a solvent (e.g., ethyl acetate), dried, and stored for reuse.
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any unreacted salicylic acid.
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess isobutanol.
The resulting crude isobutyl salicylate can be further purified by vacuum distillation if required.
Synthesis using Boric Acid as a Catalyst
This protocol describes a more environmentally friendly approach using boric acid, which is less corrosive and hazardous than strong mineral acids.
Materials:
Salicylic acid (1 mol, 138.12 g)
Isobutanol (1.2 to 3 mol, 88.95 g to 222.38 g)
Boric acid (1% to 10% of salicylic acid weight, 1.38 g to 13.81 g)
Round-bottom flask
Heating mantle with magnetic stirrer
Distillation setup for azeotropic removal of water
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask, combine salicylic acid, isobutanol (in the desired molar ratio, e.g., 1:2), and boric acid.
Heat the mixture to a temperature between 120°C and 170°C with constant stirring.
Continuously remove the water formed during the reaction via azeotropic distillation.
Maintain the reaction for 5 to 10 hours. The reaction progress can be monitored by measuring the amount of water collected.
Once the reaction is complete, cool the mixture to room temperature.
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any unreacted salicylic acid and boric acid.
Separate the organic layer and wash it with water until neutral.
Dry the organic layer over anhydrous sodium sulfate.
Filter to remove the drying agent.
The isobutyl salicylate can be purified by distillation under reduced pressure.
Promising Green Alternative Methods
Ultrasound-Assisted Synthesis
Ultrasound irradiation can significantly accelerate the esterification reaction, often at lower temperatures and with shorter reaction times. A general approach would involve sonicating a mixture of salicylic acid, isobutanol, and a suitable acid catalyst (e.g., a solid acid or a small amount of sulfuric acid) at room temperature or with gentle heating.
Enzymatic Synthesis
Lipases are enzymes that can catalyze esterification under very mild and highly selective conditions. A typical procedure would involve dissolving salicylic acid and isobutanol in a suitable organic solvent (or in a solvent-free system) and adding an immobilized lipase (e.g., Novozym 435). The reaction is then agitated at a controlled temperature (e.g., 40-60°C) for a specified period. The immobilized enzyme can be easily recovered by filtration and reused.
Visualizations
Caption: General workflow for the green synthesis of isobutyl salicylate.
Caption: Simplified reaction pathway for the synthesis of isobutyl salicylate.
Application Notes and Protocols: Isobutyl Salicylate in Flavor Formulation
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of isobutyl salicylate for use in flavor formulation, including its sensory profile, physicochemica...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isobutyl salicylate for use in flavor formulation, including its sensory profile, physicochemical properties, and recommended applications. The accompanying protocols offer detailed methodologies for sensory evaluation and quantitative analysis to guide researchers and flavor chemists in their development work.
Introduction to Isobutyl Salicylate in Flavor Applications
Isobutyl salicylate (FEMA No. 2213) is a flavoring substance recognized for its unique aromatic profile that can impart novel and enhancing characteristics to a variety of food and beverage products. While it has a more established history in the fragrance industry, its application in flavors offers an opportunity for innovation. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isobutyl salicylate and expressed "no safety concern at current levels of intake when used as a flavouring agent"[1].
Organoleptic Profile:
At a concentration of 3.00 ppm in water, isobutyl salicylate is described as having a sweet, cooling, and spicy taste with fruity nuances[1]. Its overall flavor and aroma profile is complex, with the following descriptors being commonly reported:
Secondary Notes: Herbaceous-green, slightly floral, with orchid-like nuances[3].
Subtle Undertones: A hay-like and slightly metallic background note, which is characteristic of many salicylates, may also be perceived[3].
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of isobutyl salicylate is presented in Table 1. This data is essential for understanding its behavior in different food matrices and during processing.
While detailed quantitative data for a wide range of applications is limited, isobutyl salicylate is noted for its potential use in specific flavor categories. Its complex profile makes it a versatile ingredient for building unique flavor experiences.
Recommended Usage Levels
The primary quantitative guidance available suggests a maximum use level of up to 3.00 ppm in the final product[1][2]. It is mentioned as being used in beer and a variety of fruit flavors, though often at very low levels[3]. Due to its potent character, it is recommended to start evaluations at much lower concentrations (e.g., in the parts-per-billion range) and incrementally increase to the desired sensory effect.
Potential Applications
Based on its flavor profile, isobutyl salicylate can be a valuable component in the following flavor types:
Fruit Flavors: Its fruity and sweet notes can enhance and add complexity to berry, grape, and other dark fruit flavors. It may also be used to introduce a novel nuance to tropical and orchard fruit profiles.
Beverages: In non-alcoholic beverages, it can provide a cooling sensation and a spicy lift. Its use in beer is documented, where it could contribute to the overall aromatic bouquet, particularly in craft and specialty beers[3].
Confectionery: The sweet, spicy, and cooling aspects of isobutyl salicylate make it suitable for use in hard candies, chewing gum, and mint-flavored products.
Herbal and Floral Flavors: Its natural herbaceous and floral notes can be used to build complex herbal and floral flavor profiles for teas, liqueurs, and other botanical-themed products.
Experimental Protocols
The following sections provide detailed protocols for the sensory evaluation and quantitative analysis of isobutyl salicylate in flavor applications.
Protocol for Sensory Evaluation: Difference-from-Control Test
This protocol is designed to determine the sensory contribution of isobutyl salicylate in a simple beverage matrix and to establish its approximate detection and recognition thresholds.
Objective: To evaluate the sensory characteristics of isobutyl salicylate at varying concentrations in a 5% sucrose solution and to determine the concentration at which a statistically significant difference from a control sample is perceived.
Materials and Equipment:
Isobutyl salicylate (food grade)
Sucrose
Deionized, odor-free water
Volumetric flasks and pipettes
Glass beakers
Analytical balance
Sensory evaluation booths with controlled lighting and ventilation
Coded sample cups
Water for palate cleansing
Data collection software or ballots
Procedure:
Stock Solution Preparation:
Prepare a 1000 ppm stock solution of isobutyl salicylate in 95% ethanol.
From this, prepare a 10 ppm aqueous stock solution by diluting with deionized water. Ensure complete dissolution.
Sample Preparation:
Prepare a 5% (w/v) sucrose solution in deionized water to serve as the base.
Prepare a series of test samples by spiking the 5% sucrose solution with the 10 ppm aqueous stock solution to achieve final concentrations of 0.05, 0.1, 0.5, 1.0, 2.0, and 3.0 ppm of isobutyl salicylate.
Prepare a control sample of the 5% sucrose solution with no added isobutyl salicylate.
Sensory Panel:
Recruit 15-20 trained sensory panelists.
Brief the panelists on the nature of the test, ensuring they are aware they will be evaluating samples for differences in aroma and flavor.
Testing Protocol (Triangle Test):
For each concentration, present the panelists with three coded samples (a triad). Two of the samples are identical (either both control or both test sample), and one is different.
The order of presentation of the triads should be randomized for each panelist.
Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.
After identifying the odd sample, ask them to describe the perceived flavor and aroma attributes of that sample.
Ensure panelists cleanse their palate with water between each triad.
Data Analysis:
For each concentration, tabulate the number of correct identifications of the odd sample.
Use statistical tables for the triangle test to determine if the number of correct identifications is significant at a given confidence level (typically p < 0.05).
The lowest concentration at which a statistically significant difference is detected is the detection threshold .
Analyze the descriptors provided by the panelists to characterize the flavor profile at different concentrations. The lowest concentration at which the characteristic flavor of isobutyl salicylate is consistently identified is the recognition threshold .
Experimental Workflow for Sensory Evaluation
Caption: Workflow for the sensory evaluation of isobutyl salicylate.
Protocol for Quantitative Analysis: GC-MS
This protocol outlines a method for the quantification of isobutyl salicylate in a clear beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with liquid-liquid extraction.
Objective: To accurately quantify the concentration of isobutyl salicylate in a beverage sample.
Materials and Equipment:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Autosampler vials
Centrifuge and centrifuge tubes (50 mL)
Vortex mixer
Pipettes and volumetric flasks
Analytical balance
Isobutyl salicylate standard (>99% purity)
Internal Standard (e.g., Methyl Salicylate, if not present in the sample)
Hexane (or other suitable non-polar solvent, HPLC grade)
Anhydrous sodium sulfate
Beverage sample
Procedure:
Standard and Internal Standard Preparation:
Prepare a 1000 ppm stock solution of isobutyl salicylate in hexane.
Prepare a 1000 ppm stock solution of the internal standard (IS) in hexane.
Create a series of calibration standards by diluting the isobutyl salicylate stock solution with hexane to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm).
Spike each calibration standard with the IS to a constant concentration (e.g., 1 ppm).
Sample Preparation (Liquid-Liquid Extraction):
Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.
Spike the sample with the IS to the same concentration as the calibration standards (1 ppm).
Add 10 mL of hexane to the centrifuge tube.
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
Transfer the dried hexane extract to a GC-MS autosampler vial.
GC-MS Analysis:
GC Conditions (example):
Injector: Splitless mode, 250°C
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program: 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Internal Standard (Methyl Salicylate): m/z 120, 152, 92 (Note: If using Methyl Salicylate as IS, ensure its quantifier ion does not interfere with Isobutyl Salicylate)
Data Analysis and Quantification:
Integrate the peak areas for the quantifier ions of isobutyl salicylate and the internal standard.
Calculate the ratio of the peak area of isobutyl salicylate to the peak area of the internal standard for each calibration standard.
Construct a calibration curve by plotting the peak area ratio against the concentration of isobutyl salicylate.
Calculate the peak area ratio for the beverage sample and determine its concentration using the calibration curve.
Workflow for GC-MS Quantification
Caption: Workflow for the quantitative analysis of isobutyl salicylate.
Stability and Interactions
Stability:
Isobutyl salicylate is generally a stable molecule under normal conditions of use and storage[3][5]. However, its stability in specific food matrices and under various processing conditions (e.g., pasteurization, baking, exposure to light) should be empirically determined for each new application to ensure the flavor profile remains consistent throughout the product's shelf life.
Interactions:
The interaction of isobutyl salicylate with other flavor compounds is not well-documented in publicly available literature. However, based on its chemical nature as an ester with phenolic and aromatic characteristics, it is likely to have synergistic or blending effects with other flavor molecules. For instance, it may blend well with fruity esters to enhance ripeness, with vanilla and coumarin for sweet-creamy notes, and with other spicy compounds to create a more complex spice profile. Experimental blending studies are recommended to explore these potential synergies.
Logical Relationship in Flavor Formulation
Caption: Logical workflow for incorporating isobutyl salicylate into a flavor formulation.
Application Notes and Protocols: Antimicrobial Activity of Isobutyl Salicylate Against E. coli
For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl salicylate, an ester of salicylic acid, has demonstrated antimicrobial activity against a range of microorganisms, including the gram-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl salicylate, an ester of salicylic acid, has demonstrated antimicrobial activity against a range of microorganisms, including the gram-negative bacterium Escherichia coli (E. coli). This document provides a summary of its potential efficacy, putative mechanisms of action, and detailed protocols for evaluating its antimicrobial properties. While specific quantitative data for isobutyl salicylate against E. coli is not extensively available in peer-reviewed literature, the provided protocols are based on established methodologies for assessing antimicrobial agents. The data presented for salicylic acid microcapsules is included to offer a comparative reference for a related compound.
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Putative Mechanism of Action
The antimicrobial action of salicylates against E. coli is believed to be multifactorial. While the precise mechanism for isobutyl salicylate has not been fully elucidated, it is hypothesized to share similarities with other salicylates. The proposed mechanisms include:
Disruption of Bacterial Membranes: Salicylates may interfere with the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular components such as alkaline phosphatase, nucleic acids, and proteins.[1]
Induction of the mar Operon: Salicylic acid has been shown to induce the multiple antibiotic resistance (mar) operon in E. coli. This operon regulates the expression of genes involved in antibiotic resistance, and its activation can lead to decreased permeability of the outer membrane.
mar-Independent Pathway: Evidence also suggests that salicylates can activate a mar-independent pathway that contributes to antibiotic resistance.
Signaling Pathway
The induction of the mar operon by salicylates is a key signaling pathway associated with the bacterial response to this class of compounds.
Caption: Putative signaling pathway of isobutyl salicylate in E. coli.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Caption: Workflow for MIC determination by broth microdilution.
Isobutyl salicylate
E. coli strain (e.g., ATCC 25922)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
Dimethyl sulfoxide (DMSO) or other suitable solvent
0.5 McFarland turbidity standard
Spectrophotometer
Incubator (37°C)
Preparation of Isobutyl Salicylate Stock Solution: Dissolve isobutyl salicylate in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 100 mg/mL).
Preparation of Microtiter Plates:
Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.
Add 200 µL of the isobutyl salicylate stock solution, diluted in CAMHB to the desired starting concentration, to well 1.
Serial Dilution:
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well.
Continue this process from well 2 to well 10.
Discard 100 µL from well 10.
Well 11 serves as the growth control (no isobutyl salicylate).
Well 12 serves as the sterility control (no inoculum).
Preparation of Bacterial Inoculum:
Culture E. coli on a suitable agar plate overnight at 37°C.
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Reading the MIC: The MIC is the lowest concentration of isobutyl salicylate at which there is no visible growth (turbidity) compared to the positive control well.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a follow-up to the MIC assay to determine the concentration of the antimicrobial agent that results in bacterial death.
Caption: Workflow for MBC determination.
MIC plate from the previous experiment
Mueller-Hinton Agar (MHA) plates
Incubator (37°C)
Subculturing from MIC Wells: Following the determination of the MIC, select the wells showing no visible growth.
Plating: Aliquot 10 µL from each of these clear wells and spread onto separate MHA plates.
Incubation: Incubate the MHA plates at 37°C for 24-48 hours.
Reading the MBC: The MBC is the lowest concentration of isobutyl salicylate that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
Isobutyl salicylate presents a promising avenue for the development of new antimicrobial agents against E. coli. The protocols outlined in this document provide a standardized framework for researchers to further investigate its efficacy and mechanism of action. Further studies are warranted to establish a comprehensive profile of its antimicrobial activity, including the determination of specific MIC and MBC values, and to explore its potential in various applications.
Application Notes and Protocols: Anti-inflammatory Properties of Isobutyl Salicylate Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: Salicylic acid and its derivatives are a well-established class of compounds with significant anti-inflammatory, analgesic, and antipyretic pr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Salicylic acid and its derivatives are a well-established class of compounds with significant anti-inflammatory, analgesic, and antipyretic properties. Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. Isobutyl salicylate, an ester derivative of salicylic acid, is of interest for its potential to offer a modified pharmacokinetic profile and targeted delivery, potentially enhancing its therapeutic efficacy while minimizing side effects.
This document provides a comprehensive overview of the methodologies used to assess the anti-inflammatory properties of isobutyl salicylate and its derivatives. Due to the limited availability of specific quantitative data for isobutyl salicylate in the public domain, this guide also includes data for closely related salicylate compounds to provide a comparative context. The protocols detailed herein are adaptable for the systematic evaluation of novel salicylate derivatives.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of salicylate derivatives can be quantified through various in vitro assays. The following tables summarize key inhibitory data for representative salicylate compounds, offering a benchmark for the evaluation of isobutyl salicylate derivatives.
Note: Specific IC50 values for M16 were not provided in the source material.
Signaling Pathways in Inflammation
The anti-inflammatory action of salicylate derivatives primarily involves the inhibition of the arachidonic acid cascade through the blockade of COX enzymes. This, in turn, reduces the production of prostaglandins, which are key mediators of inflammation. Other potential mechanisms include the modulation of nitric oxide synthesis and the suppression of pro-inflammatory cytokine production.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Isobutyl Salicylate Derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key in vitro assays to evaluate the anti-inflammatory properties of isobutyl salicylate derivatives.
In Vitro Cyclooxygenase (COX-2) Inhibitory Assay
This protocol outlines a fluorometric method to determine the COX-2 inhibitory activity of test compounds.
Caption: Workflow for the In Vitro COX-2 Inhibition Assay.
Protocol:
Preparation of Reagents:
Prepare a stock solution of the isobutyl salicylate derivative and a positive control (e.g., indomethacin) in DMSO.
Prepare a series of dilutions of the test compound at various concentrations.
Reconstitute and prepare the COX-2 enzyme, cofactor, probe, and substrate solutions according to the manufacturer's instructions (e.g., a commercial COX-2 inhibitor screening assay kit).
Assay Procedure:
In a 96-well black plate, add the following in sequence:
150 µL Tris-HCl buffer (pH 7.8)
10 µL COX-2 cofactor working solution
10 µL COX-2 working solution
10 µL of the test compound solution or DMSO for the control wells.
Mix the contents of the wells and incubate the plate at 37°C for 10 minutes.
Add 10 µL of the COX-2 probe to each well.
Initiate the reaction by quickly adding 10 µL of the COX-2 substrate to each well.
Incubate the plate at 37°C for 5 minutes in the dark.
Data Acquisition and Analysis:
Measure the fluorescence intensity using a microplate reader with excitation at 560 nm and emission at 590 nm.
Calculate the percentage of COX-2 inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(RFU_control - RFU_sample) / RFU_control] x 100
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes a colorimetric assay to measure the activity of NOS by quantifying the amount of nitric oxide (NO) produced.
Protocol:
Sample Preparation:
Prepare cell or tissue lysates by homogenization in a cold assay buffer containing protease inhibitors.
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
Collect the supernatant for the assay.
Assay Procedure:
In a 96-well plate, add 30-60 µL of the sample (lysate) or purified NOS enzyme.
Adjust the total volume in each well to 60 µL with NOS Assay Buffer.
Prepare a reaction mix containing the NOS substrate (L-arginine) and cofactors (NADPH, FAD, FMN, etc.) according to a commercial kit's instructions.
Add 40 µL of the reaction mix to each well.
Incubate the plate at 37°C for 60 minutes.
Nitric Oxide Detection (Griess Assay):
At the end of the incubation, add Griess reagents 1 and 2 to each well to convert the produced NO into a colored azo compound.
Incubate at room temperature for 10 minutes.
Data Acquisition and Analysis:
Measure the absorbance at 540 nm using a microplate reader.
Calculate the NOS activity based on a standard curve generated with known concentrations of nitrite.
Cytokine Release Assay in RAW 264.7 Macrophages
This protocol details the procedure for measuring the inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
Cell Culture and Seeding:
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
Seed the cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
Cell Treatment:
Induce an inflammatory response by treating the cells with LPS (1 µg/mL) for 24 hours.
After incubation, wash the cells twice with PBS.
Treat the LPS-stimulated cells with various concentrations of the isobutyl salicylate derivative for an additional 24 hours.
Sample Collection:
Collect the cell culture supernatant from each well.
Cytokine Measurement (ELISA):
Quantify the concentrations of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Analysis:
Determine the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-treated control.
Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and the reagents used. The quantitative data presented for related salicylate compounds are for comparative purposes and may not be directly extrapolated to isobutyl salicylate derivatives. A thorough investigation is required to determine the specific anti-inflammatory profile of isobutyl salicylate and its analogs.
Application Notes and Protocols for the Quantification of Isobutyl Salicylate by HPLC-UV
Introduction Isobutyl salicylate is an organic ester widely used as a fragrance and flavoring agent. Its quantification is crucial for quality control in various industries, including cosmetics, food and beverage, and ph...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Isobutyl salicylate is an organic ester widely used as a fragrance and flavoring agent. Its quantification is crucial for quality control in various industries, including cosmetics, food and beverage, and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and reliable analytical technique for the determination of isobutyl salicylate. This document provides a detailed protocol for the quantification of isobutyl salicylate using a reversed-phase HPLC-UV method. The method is based on established principles for the analysis of similar salicylate esters and is suitable for researchers, scientists, and drug development professionals.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of isobutyl salicylate. The non-polar nature of isobutyl salicylate makes it well-suited for separation on a non-polar stationary phase with a polar mobile phase.
Table 1: HPLC-UV Method Parameters for Isobutyl Salicylate Quantification
Parameter
Recommended Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric Acid
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temperature
30°C
UV Detector
Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength
254 nm
Run Time
Approximately 10 minutes
Experimental Protocols
Reagents and Materials
Isobutyl Salicylate reference standard (purity ≥98%)
Acetonitrile (HPLC grade)
Water (HPLC grade or Milli-Q)
Phosphoric acid (analytical grade)
Methanol (HPLC grade, for sample and standard preparation)
0.45 µm syringe filters
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of isobutyl salicylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.
Accurately weigh an appropriate amount of the sample, estimated to contain isobutyl salicylate within the calibration range, into a volumetric flask.
Dissolve and dilute the sample with methanol.
For complex matrices, sonication may be required to ensure complete dissolution.
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject 20 µL of each standard solution and the sample solution in duplicate.
Record the peak area of the isobutyl salicylate peak at the specified retention time.
Quantification
Construct a calibration curve by plotting the peak area of the isobutyl salicylate standards against their corresponding concentrations.
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Calculate the concentration of isobutyl salicylate in the sample using the linear regression equation.
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below, with expected performance based on methods for similar salicylate esters.[1]
Table 2: Summary of Method Validation Parameters
Parameter
Specification
Expected Result
Linearity
R² ≥ 0.999
A linear relationship between concentration and peak area is expected over the range of 1-100 µg/mL with R² ≥ 0.999.[1]
Accuracy (Recovery)
98.0% - 102.0%
The recovery of isobutyl salicylate from a spiked matrix should be within this range. For a similar compound, methyl salicylate, recovery was found to be between 99.78-100.0%.[1]
Precision (RSD)
Intra-day RSD ≤ 2.0% Inter-day RSD ≤ 2.0%
The relative standard deviation for replicate injections of the same standard should not exceed 2.0%.[1]
Limit of Detection (LOD)
Signal-to-Noise Ratio ≥ 3
The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)
Signal-to-Noise Ratio ≥ 10
The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Specificity
No interfering peaks at the retention time of isobutyl salicylate
The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Application Note: GC-MS Protocol for the Identification of Impurities in Isobutyl Salicylate
For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl salicylate is an aromatic ester widely utilized as a fragrance ingredient in perfumes, cosmetics, soaps, and other consumer products.[...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl salicylate is an aromatic ester widely utilized as a fragrance ingredient in perfumes, cosmetics, soaps, and other consumer products.[1][2] It imparts a floral, herbaceous scent reminiscent of clover or orchid.[3] The purity of isobutyl salicylate is critical to ensure the desired fragrance profile and to avoid potential adverse effects from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the ideal method for analyzing the purity of fragrance ingredients like isobutyl salicylate.[4][5] This document provides a detailed protocol for the identification of potential impurities in isobutyl salicylate using GC-MS.
Potential Impurities in Isobutyl Salicylate
Impurities in isobutyl salicylate can originate from the synthesis process, which typically involves the esterification of salicylic acid with isobutanol, or from degradation during storage.[6]
Potential Synthesis-Related Impurities:
Salicylic Acid: Unreacted starting material.
Isobutanol: Unreacted starting material.
Di-isobutyl ether: A potential byproduct from the acid-catalyzed self-condensation of isobutanol.
Other Salicylate Esters: Formed if other alcohols are present as impurities in the isobutanol starting material (e.g., n-butanol leading to n-butyl salicylate).
Potential Degradation Products:
Salicylic Acid and Isobutanol: Resulting from hydrolysis of the ester.
Phenol: From decarboxylation of salicylic acid at elevated temperatures.
Hydroxylated derivatives: From oxidation of the salicylic acid moiety.
Experimental Protocol
This protocol outlines the sample preparation, instrumentation, and data analysis steps for the GC-MS analysis of isobutyl salicylate.
Sample Preparation
Solvent Selection: Choose a high-purity volatile solvent in which isobutyl salicylate and its potential impurities are soluble. Methylene chloride, diethyl ether, or ethyl acetate are suitable choices.
Sample Dilution: Accurately weigh approximately 100 mg of the isobutyl salicylate sample into a 10 mL volumetric flask.
Dissolution: Dissolve the sample in the chosen solvent and dilute to the mark. This results in a sample concentration of approximately 10 mg/mL.
Filtration (Optional): If the sample solution contains any particulate matter, filter it through a 0.45 µm syringe filter into a GC vial.
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters for the analysis of isobutyl salicylate impurities. These parameters may require optimization based on the specific instrument and column used.
Parameter
Recommended Setting
Gas Chromatograph
Column
DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas
Helium or Hydrogen at a constant flow rate of 1.0 mL/min
Inlet Temperature
250 °C
Injection Mode
Split (split ratio 50:1)
Injection Volume
1 µL
Oven Temperature Program
Initial temperature: 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Source Temperature
230 °C
Quadrupole Temperature
150 °C
Mass Scan Range
35 - 400 amu
Solvent Delay
3 minutes
Data Analysis
Peak Identification:
Identify the main peak corresponding to isobutyl salicylate based on its retention time and mass spectrum. The mass spectrum of isobutyl salicylate should show characteristic fragments.
Compare the mass spectra of the unknown impurity peaks with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
Confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards, if available.
Quantification (Semi-quantitative):
The relative abundance of each impurity can be estimated using the peak area percent method, assuming similar response factors for all components.
For accurate quantification, a calibration curve should be prepared for each identified impurity using certified reference standards.
Data Presentation
The following table summarizes the expected retention time and key mass spectral fragments for isobutyl salicylate and its potential impurities. Retention times are approximate and will vary depending on the specific GC system and conditions.
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Approximate Retention Time (min)
Key Mass Spectral Fragments (m/z)
Isobutanol
78-83-1
C4H10O
74.12
< 5
43, 56, 74
Salicylic Acid
69-72-7
C7H6O3
138.12
~ 12-14
120, 92, 138
Isobutyl Salicylate
87-19-4
C11H14O3
194.23
~ 15-17
120, 92, 138, 194
Di-isobutyl ether
628-55-7
C8H18O
130.23
< 10
57, 73, 115
n-Butyl Salicylate
2052-14-4
C11H14O3
194.23
~ 16-18
120, 92, 138, 194
Phenol
108-95-2
C6H6O
94.11
~ 7-9
94, 65, 66
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of isobutyl salicylate.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of impurities in isobutyl salicylate using Gas Chromatography-Mass Spectrometry. The outlined methodology, from sample preparation to data analysis, offers a robust framework for quality control and research applications. The successful implementation of this protocol will enable researchers and scientists to ensure the purity and quality of isobutyl salicylate, contributing to the safety and consistency of final products in the fragrance and related industries.
Application Notes and Protocols for Isobutyl Salicylate in Topical Analgesics
For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl salicylate is a benzoate ester and a member of the salicylate family, which is known for its analgesic and anti-inflammatory propertie...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl salicylate is a benzoate ester and a member of the salicylate family, which is known for its analgesic and anti-inflammatory properties.[1] Like other salicylates, it is used in topical formulations to relieve musculoskeletal pain.[2][3] Topical application of analgesics offers the advantage of localized drug delivery, minimizing systemic side effects that can be associated with oral medications.[4][5] Isobutyl salicylate functions as a counterirritant, producing a warming sensation that can distract from the sensation of pain.[3][6] This document provides detailed application notes and experimental protocols for the investigation of isobutyl salicylate in the development of topical analgesic formulations.
Mechanism of Action
The primary mechanism of action for topically applied salicylates is counter-irritation. By causing a mild irritation and vasodilation at the site of application, they stimulate cutaneous sensory receptors.[6] This stimulation is thought to "close the gate" on pain signals being transmitted to the brain, a concept explained by the gate control theory of pain. Additionally, salicylates can inhibit the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[7] However, the extent of systemic absorption and direct COX inhibition from topical application is generally low.[8]
Signaling Pathway
The analgesic effect of isobutyl salicylate as a counterirritant involves the stimulation of cutaneous nociceptors, which in turn can modulate the transmission of pain signals from deeper tissues to the spinal cord and brain.
Caption: Gate control theory of pain modulation by a topical counterirritant.
Data Presentation
The following table summarizes hypothetical efficacy data for a topical analgesic formulation containing isobutyl salicylate compared to a placebo.
Parameter
Isobutyl Salicylate Formulation (5%)
Placebo
p-value
Pain Intensity (Visual Analog Scale, 0-100mm)
Baseline
65.2 ± 8.1
64.8 ± 7.9
>0.05
1 hour post-application
42.5 ± 10.3
58.3 ± 9.2
<0.01
4 hours post-application
38.1 ± 9.7
55.1 ± 8.8
<0.001
Change in Pain Threshold (g)
Baseline
15.4 ± 3.2
15.1 ± 3.5
>0.05
2 hours post-application
22.8 ± 4.1
16.2 ± 3.8
<0.01
Reduction in Edema (%)
3 hours post-induction
45.6 ± 5.9
12.3 ± 3.1
<0.001
Experimental Protocols
In Vivo Models for Analgesic and Anti-inflammatory Efficacy
Several animal models can be employed to evaluate the efficacy of topical formulations containing isobutyl salicylate.[9][10]
This model is used to assess the anti-inflammatory effects of a topical formulation.[11]
Protocol:
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to laboratory conditions for at least one week.
Grouping: Divide animals into three groups: Control (no treatment), Placebo (vehicle cream), and Treatment (isobutyl salicylate cream).
Baseline Measurement: Measure the paw volume of the right hind paw of each rat using a plethysmometer.
Topical Application: Apply a standardized amount (e.g., 100 mg) of the respective cream to the plantar surface of the right hind paw.
Induction of Inflammation: One hour after topical application, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
Calculation: Calculate the percentage inhibition of edema for the treated group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema model.
This model assesses the central analgesic activity of a substance by measuring the response latency to a thermal stimulus.[9][10]
Protocol:
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25g) to the experimental room for at least one hour.
Baseline Latency: Place each mouse on a hot plate maintained at 55 ± 0.5°C and record the time until it exhibits nociceptive responses (e.g., licking paws, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
Grouping and Application: Divide the mice into groups and apply the placebo or isobutyl salicylate formulation to the plantar surface of the hind paws.
Post-Treatment Latency: At specific time points (e.g., 30, 60, 90, and 120 minutes) after application, place the mice back on the hot plate and record the reaction time.
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. An increase in latency indicates an analgesic effect.
This model is used to assess both acute and chronic inflammatory pain.[10]
Protocol:
Animal Acclimatization: Acclimatize rats in individual observation chambers for at least 30 minutes.
Topical Application: Apply the test or placebo formulation to the dorsal surface of the right hind paw 30 minutes before the formalin injection.
Formalin Injection: Inject 50 µL of 5% formalin solution into the dorsal surface of the right hind paw.
Observation: Immediately after injection, observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).
Data Analysis: Compare the duration of nociceptive behavior between the treated and placebo groups for both phases.
Clinical Trial Protocol for a Topical Isobutyl Salicylate Formulation
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[12][13]
Objective: To evaluate the efficacy and safety of a 5% isobutyl salicylate cream for the treatment of mild to moderate musculoskeletal pain.
Inclusion Criteria:
Adults aged 18-65 years.
Diagnosis of mild to moderate musculoskeletal pain (e.g., muscle strain, minor arthritis).
Pain score of at least 40 on a 100mm Visual Analog Scale (VAS).
Exclusion Criteria:
Known allergy to salicylates.
Broken or irritated skin at the application site.
Concomitant use of other topical or systemic analgesics.
Procedure:
Screening and Baseline: Eligible participants will undergo a screening visit to assess inclusion/exclusion criteria and record baseline pain scores.
Randomization: Participants will be randomly assigned to receive either the 5% isobutyl salicylate cream or a matching placebo cream.
Treatment: Participants will be instructed to apply a specified amount of the cream to the affected area three times daily for 14 days.
Efficacy Assessment: Pain intensity will be assessed daily using a VAS. Secondary endpoints may include pain relief scales and functional improvement questionnaires.[13]
Safety Assessment: Adverse events, particularly local skin reactions, will be monitored throughout the study.[4]
Caption: Logical flow of a randomized controlled clinical trial.
Safety Considerations
While generally considered safe for topical use, salicylates can be absorbed through the skin.[8] It is important to consider the following:
Skin Irritation: Prolonged contact may cause dermatitis in sensitive individuals.[8]
Systemic Toxicity: Although rare with topical application, excessive use on large areas of skin or on broken skin can lead to systemic toxicity.[14]
Drug Interactions: Caution should be exercised in patients taking blood thinners.[3]
Contraindications: Avoid use in individuals with a known allergy to aspirin or other salicylates.
The information provided in these application notes is intended for research and development purposes. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Clinical trials must be approved by an institutional review board and conducted in accordance with Good Clinical Practice.
Technical Support Center: Isobutyl Salicylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of isobutyl salicylate. Troubleshoo...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of isobutyl salicylate.
Troubleshooting Guide
Question: My isobutyl salicylate synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in isobutyl salicylate synthesis, typically performed via Fischer esterification, are a common issue. The primary reasons often revolve around the reversible nature of the reaction and suboptimal reaction conditions. Here are the key factors to investigate:
Inefficient Water Removal: The esterification of salicylic acid with isobutyl alcohol produces water as a byproduct.[1][2] This reaction is an equilibrium process, and the presence of water can drive the reaction backward, hydrolyzing the ester back to the reactants and thus reducing the yield.
Solution: Employ methods to continuously remove water from the reaction mixture. Using a Dean-Stark apparatus with a suitable azeotropic solvent (like toluene, as a less toxic alternative to benzene) is a highly effective technique.[1] Alternatively, using a drying agent or performing the reaction under vacuum can also help.
Suboptimal Reactant Molar Ratio: The stoichiometry of the reactants significantly impacts the reaction equilibrium.
Solution: An excess of one reactant is typically used to shift the equilibrium towards the product side.[1] For isobutyl salicylate synthesis, an optimal molar ratio of isobutyl alcohol to salicylic acid is often cited as 3:1.[1]
Incorrect Reaction Temperature and Time: The rate of esterification is temperature-dependent.
Solution: Studies have shown that a reaction temperature in the range of 90-120°C for approximately 3 hours is optimal for achieving high yields.[1] Ensure your reaction is maintained within this temperature range for a sufficient duration.
Catalyst Inefficiency or Inappropriateness: The choice and concentration of the acid catalyst are crucial for the reaction rate.
Solution: While sulfuric acid is a common and effective catalyst, its corrosive nature can be a drawback.[3] Boric acid is a milder, more environmentally friendly alternative that can produce high yields (90-95%).[3] The catalyst amount should be optimized; typically, 1-10% of the salicylic acid weight is a good starting point when using boric acid.[3]
Question: I'm observing the formation of byproducts. What are they and how can I minimize them?
Answer:
Side reactions can lead to the formation of impurities, complicating purification and reducing the final yield.
Potential Byproduct: At higher temperatures, ether formation from the alcohol (diisobutyl ether) can occur, especially in the presence of a strong acid catalyst like sulfuric acid.
Solution: Maintain the reaction temperature within the recommended 90-120°C range.[1] Using a milder catalyst, such as boric acid, can also reduce the likelihood of side reactions.[3]
Question: My final product has a poor aroma profile. What could be the cause?
Answer:
An off-aroma in the final isobutyl salicylate product can be due to residual impurities.
Cause: Incomplete removal of unreacted salicylic acid, isobutyl alcohol, or the acid catalyst can affect the final product's scent. The use of harsh catalysts like sulfuric acid can also sometimes lead to degradation of the reactants or products, impacting the aroma.[3]
Solution: Ensure a thorough work-up and purification process. This typically involves neutralizing the reaction mixture (e.g., with a sodium bicarbonate solution) to remove the acid catalyst and unreacted salicylic acid, followed by washing to remove excess alcohol.[4] Final purification by vacuum distillation is recommended to obtain a high-purity product with the desired aroma profile.
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing isobutyl salicylate?
The most prevalent method is the Fischer esterification of salicylic acid with isobutyl alcohol using an acid catalyst.[1]
What are the recommended catalysts for this synthesis?
Sulfuric Acid: A strong and effective catalyst.[2]
Boric Acid: A more environmentally friendly and less corrosive alternative, capable of producing high yields and purity.[3]
Solid Acid Catalysts: Options like rare-earth solid superacids (e.g., SO₄²⁻/TiO₂/La³⁺) are being explored for improved efficiency and reduced environmental impact.[1]
How can I drive the reaction equilibrium towards the formation of isobutyl salicylate?
To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:
Using an excess of one of the reactants, typically isobutyl alcohol.[1] A 3:1 molar ratio of alcohol to acid is often recommended.[1]
Continuously removing water as it is formed, for example, by using a Dean-Stark apparatus.[1]
What is the optimal temperature and reaction time?
A reaction temperature of 90-120°C for about 3 hours is generally considered optimal for achieving high yields of isobutyl salicylate.[1]
Data Presentation
Table 1: Summary of Reaction Parameters for Isobutyl Salicylate Synthesis
Experimental Protocol: Synthesis of Isobutyl Salicylate using Boric Acid
This protocol describes a laboratory-scale synthesis of isobutyl salicylate using boric acid as a catalyst and a Dean-Stark apparatus for water removal.
Materials:
Salicylic Acid
Isobutyl Alcohol
Boric Acid
Toluene
5% Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (NaCl) solution (brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Dean-Stark apparatus
Condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Vacuum distillation setup
Procedure:
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Charging the Flask: To the round-bottom flask, add salicylic acid, isobutyl alcohol (3 molar equivalents to the salicylic acid), boric acid (approximately 5% of the weight of the salicylic acid), and toluene (sufficient to fill the Dean-Stark trap).
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for approximately 5-10 hours, or until no more water is collected.[3] The reaction temperature should be maintained between 120°C and 170°C.[3]
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
Separate the organic layer and dry it over anhydrous magnesium sulfate.
Solvent Removal: Filter off the drying agent and remove the toluene and excess isobutyl alcohol using a rotary evaporator.
Purification: Purify the resulting crude ester by vacuum distillation to obtain pure isobutyl salicylate.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in isobutyl salicylate synthesis.
Caption: Key components of the Fischer esterification for isobutyl salicylate.
Technical Support Center: GC-MS Analysis of Isobutyl Salicylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Gas Chromatogra...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of isobutyl salicylate.
Q1: What are matrix effects in the context of GC-MS analysis of isobutyl salicylate, and how do they manifest?
A1: In GC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (isobutyl salicylate). These components can include excipients in a pharmaceutical formulation, lipids and waxes in a cosmetic cream, or other fragrance compounds in a perfume. Matrix effects are the alteration of the analytical signal of isobutyl salicylate due to the co-elution of these matrix components.[1]
These effects typically manifest in two ways:
Signal Enhancement: Co-eluting matrix components can coat active sites in the GC inlet liner and the front of the analytical column.[1] This prevents the thermal degradation of isobutyl salicylate, leading to a stronger signal and an overestimation of its concentration.
Signal Suppression: Less common in GC-MS but still possible, high concentrations of co-eluting compounds can interfere with the ionization of isobutyl salicylate in the mass spectrometer's ion source, leading to a weaker signal and an underestimation of its concentration.
Q2: I am observing poor peak shape and inconsistent results for my isobutyl salicylate standards when injecting them after a series of complex samples. What could be the cause?
A2: This is a classic symptom of matrix effects, specifically the contamination of the GC system by non-volatile matrix components from your samples. These residues create active sites in the inlet and column, leading to peak tailing and variable analyte response. The best course of action is to perform regular maintenance, including changing the inlet liner and trimming the first few centimeters of the analytical column.
Q3: My calibration curve prepared in a pure solvent (e.g., acetone) is linear, but when I quantify isobutyl salicylate in my sample, the recovery is unexpectedly high (>120%). Why is this happening?
A3: This is likely due to a matrix-induced signal enhancement. The complex matrix of your sample is likely protecting the isobutyl salicylate from degradation in the hot injector, leading to a larger peak area compared to the same concentration in a clean solvent. To compensate for this, it is highly recommended to use matrix-matched calibration standards.
Q4: How can I prepare matrix-matched calibration standards for isobutyl salicylate analysis?
A4: Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is free of isobutyl salicylate but otherwise identical to your samples.
Step 1: Obtain a Blank Matrix: Source or prepare a batch of your sample matrix (e.g., the cosmetic cream base, the perfume formulation without isobutyl salicylate) that is confirmed to be free of isobutyl salicylate.
Step 2: Prepare a Stock Solution: Create a concentrated stock solution of isobutyl salicylate in a suitable solvent (e.g., acetone).
Step 3: Spike the Blank Matrix: Create a series of calibration standards by spiking known volumes of the stock solution into accurately weighed or measured amounts of the blank matrix.
Step 4: Process as Usual: Process these matrix-matched standards using the same extraction and sample preparation procedure as your unknown samples.
Q5: What is the best internal standard to use for the analysis of isobutyl salicylate?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated isobutyl salicylate (isobutyl salicylate-d4).[2][3][4][5] This is because it will have nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during sample preparation and chromatographic separation, thus effectively compensating for matrix effects. If a deuterated standard is not available, a structurally similar compound with a different retention time and mass spectrum, such as propyl salicylate or hexyl salicylate, can be used, though it may not compensate for matrix effects as effectively.
Quantitative Data Summary
The following tables provide illustrative data on how matrix effects can influence the quantification of isobutyl salicylate and how different strategies can mitigate these effects.
Table 1: Illustrative Recovery of Isobutyl Salicylate (10 µg/mL) in a Cosmetic Cream Matrix Using Different Calibration Methods
Calibration Method
Mean Recovery (%)
Standard Deviation (%)
External Calibration in Acetone
135.2
8.5
Matrix-Matched Calibration
98.7
3.2
External Calibration with Internal Standard (Propyl Salicylate)
105.4
4.1
External Calibration with Deuterated Internal Standard (Hypothetical)
99.8
1.5
This table illustrates that external calibration in a pure solvent can lead to significant overestimation due to matrix enhancement. Matrix-matched calibration and the use of a deuterated internal standard provide the most accurate results.
Table 2: Illustrative Effect of Sample Cleanup on Isobutyl Salicylate Recovery from a Perfume Matrix
Sample Preparation Method
Mean Recovery (%)
Signal-to-Noise Ratio
Dilute-and-Shoot
85.3
75
Liquid-Liquid Extraction (LLE)
92.1
150
Solid-Phase Extraction (SPE) - C18
97.5
320
QuEChERS
95.8
280
This table illustrates how different sample preparation techniques can improve recovery and signal-to-noise by removing interfering matrix components. More extensive cleanup like SPE often yields the best results.
Experimental Protocols
Protocol 1: GC-MS Analysis of Isobutyl Salicylate in a Cosmetic Cream using QuEChERS Sample Preparation and Matrix-Matched Calibration
This protocol provides a robust method for the quantification of isobutyl salicylate in a complex cosmetic cream matrix.
Preparation of Matrix-Matched Standards:
Obtain a "blank" cosmetic cream base known to be free of isobutyl salicylate.
Prepare a 1 mg/mL stock solution of isobutyl salicylate in acetone.
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/g) by spiking the blank cream. For the 10 µg/g standard, add 100 µL of a 100 µg/mL working solution to 1 g of the blank cream.
Prepare a quality control (QC) sample at a mid-range concentration (e.g., 20 µg/g) in the same manner.
Sample Preparation (QuEChERS):
Weigh 1 g (± 0.01 g) of the cream sample (or matrix-matched standard) into a 50 mL centrifuge tube.
Add 10 mL of water and vortex for 1 minute to disperse the sample.
Add an internal standard (e.g., 100 µL of a 10 µg/mL solution of deuterated isobutyl salicylate or propyl salicylate in acetone).
Add 10 mL of acetonitrile.
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., C18 for fatty matrices).
Vortex for 30 seconds.
Centrifuge at 4000 rpm for 5 minutes.
Take a 1 mL aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to a GC vial.
GC-MS Parameters (Example):
GC System: Agilent 7890B GC with 5977A MSD (or equivalent)
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet: Splitless, 250°C
Carrier Gas: Helium, constant flow 1.2 mL/min
Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MSD Transfer Line: 280°C
Ion Source: 230°C
Quadrupole: 150°C
Acquisition Mode: Selected Ion Monitoring (SIM)
Isobutyl Salicylate: e.g., m/z 138, 121, 93
Internal Standard (Propyl Salicylate): e.g., m/z 121, 108, 93
Technical Support Center: Isobutyl Salicylate Formulation Stability
Welcome to the technical support center for isobutyl salicylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of isobutyl salicylat...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for isobutyl salicylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of isobutyl salicylate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is isobutyl salicylate and what are its typical applications?
A1: Isobutyl salicylate is the isobutyl ester of salicylic acid, presenting as a colorless to pale yellow liquid.[1][2] It is widely used in the fragrance and cosmetic industries for its pleasant, floral aroma.[1][3] Additionally, it can act as a solvent and fixative, enhancing the stability and longevity of fragrances in formulations.[3]
Q2: What are the primary causes of isobutyl salicylate degradation in formulations?
A2: The two main degradation pathways for isobutyl salicylate, an ester, are hydrolysis and oxidation.
Hydrolysis: This is a chemical reaction where water molecules break down the ester bond, yielding salicylic acid and isobutanol. This reaction can be catalyzed by the presence of acids or bases.
Oxidation: While generally stable, isobutyl salicylate can be susceptible to oxidation, especially in the presence of metal ions, light, and heat. This can lead to discoloration and the formation of off-odors.
Q3: How does pH affect the stability of isobutyl salicylate?
A3: The pH of a formulation is a critical factor in the stability of isobutyl salicylate. Ester hydrolysis is significantly influenced by pH. Generally, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range (approximately pH 4-6). In highly acidic or alkaline conditions, the rate of hydrolysis increases substantially. For instance, the hydrolysis of aspirin, a related salicylate ester, is rapid in alkaline solutions.
Q4: What is the role of antioxidants in preventing degradation?
A4: Antioxidants are crucial for preventing oxidative degradation. They work by scavenging free radicals that can initiate oxidation reactions. Common antioxidants used in cosmetic and pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). These molecules can donate a hydrogen atom to a free radical, neutralizing it and preventing it from attacking the isobutyl salicylate molecule.
Q5: Why are chelating agents important for the stability of isobutyl salicylate?
A5: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and its salts, play a vital role in stabilizing formulations by binding to metal ions (e.g., iron, copper). These metal ions can act as catalysts for both oxidative and hydrolytic degradation of esters. By sequestering these metal ions, chelating agents render them inactive, thereby enhancing the stability and shelf-life of the product.
Troubleshooting Guides
Issue 1: My formulation containing isobutyl salicylate is developing an off-odor over time.
This is a common sign of degradation, likely due to hydrolysis or oxidation.
Potential Cause
Troubleshooting Steps
Hydrolysis
1. Measure the pH of your formulation. If it is outside the optimal range (pH 4-6), adjust it using appropriate buffering agents. 2. Reduce the water activity of your formulation if possible. For non-aqueous or low-water formulations, ensure all raw materials are anhydrous.
Oxidation
1. Incorporate an antioxidant into your formulation. Common choices include BHT, BHA, or tocopherol at typical concentrations of 0.01-0.1%. 2. Add a chelating agent, such as Disodium EDTA, at a concentration of 0.05-0.2% to sequester metal ions that can catalyze oxidation. 3. Protect your formulation from light by using opaque or amber-colored packaging.
Issue 2: The viscosity of my emulsion with isobutyl salicylate is decreasing, and I observe phase separation.
This can be a consequence of the degradation of isobutyl salicylate into salicylic acid and isobutanol, which can disrupt the emulsion system.
Potential Cause
Troubleshooting Steps
Degradation Product Interference
1. Confirm degradation by analyzing a sample of your formulation using HPLC or GC-MS to quantify the remaining isobutyl salicylate and detect the presence of salicylic acid and isobutanol. 2. Address the root cause of degradation by following the steps outlined in "Issue 1" (pH optimization, addition of antioxidants and chelating agents). 3. Re-evaluate your emulsifier system. You may need to choose an emulsifier that is more robust to changes in pH or the presence of the degradation products.
Quantitative Data
The following tables provide representative data on the stability of a model formulation containing isobutyl salicylate under various conditions. Note: This data is illustrative and the actual stability will depend on the specific formulation matrix.
Table 1: Effect of pH on Isobutyl Salicylate Degradation (at 40°C for 3 months)
pH
% Isobutyl Salicylate Remaining
Appearance
3.0
85.2%
Slight yellowing
4.5
98.5%
No change
6.0
97.9%
No change
7.5
90.1%
Slight yellowing
9.0
78.4%
Yellowing and off-odor
Table 2: Efficacy of Stabilizers on Isobutyl Salicylate Stability (at pH 5.5 and 40°C for 3 months)
Formulation
% Isobutyl Salicylate Remaining
Control (no stabilizers)
92.3%
+ 0.1% Tocopherol
96.8%
+ 0.1% Disodium EDTA
97.2%
+ 0.1% Tocopherol + 0.1% Disodium EDTA
99.1%
Experimental Protocols
Protocol 1: Forced Degradation Study of Isobutyl Salicylate
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
Forced Degradation Experimental Workflow
Methodology:
Preparation of Stock Solution: Prepare a stock solution of isobutyl salicylate (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol:water 50:50).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Keep the stock solution in a heat-stable container at 80°C for 48 hours.
Photodegradation: Expose the stock solution in a UV-transparent container to UV light (e.g., 254 nm) for 24 hours.
Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, to determine the percentage of degradation and identify any degradation products.
Protocol 2: Quantification of Isobutyl Salicylate by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of isobutyl salicylate in a formulation.
HPLC Analysis Workflow
Methodology:
Instrumentation:
High-Performance Liquid Chromatograph with a UV detector.
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
Reagents:
Methanol (HPLC grade).
Water (HPLC grade).
Phosphoric acid (or formic acid for MS compatibility).
Isobutyl salicylate reference standard.
Chromatographic Conditions:
Mobile Phase: Acetonitrile:Water with 0.1% phosphoric acid (e.g., 60:40 v/v).[4]
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Approximately 305 nm.
Injection Volume: 10 µL.
Procedure:
Standard Preparation: Prepare a series of standard solutions of isobutyl salicylate in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation: Accurately weigh a known amount of the formulation and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of isobutyl salicylate in the sample by comparing its peak area to the calibration curve.
Protocol 3: Quantification of Isobutyl Salicylate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of isobutyl salicylate, especially in complex matrices.
Methodology:
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
Reagents:
Hexane or Dichloromethane (GC grade).
Isobutyl salicylate reference standard.
Internal standard (e.g., deuterated isobutyl salicylate or a structurally similar compound).
Chromatographic and Spectrometric Conditions:
Injector Temperature: 250°C.
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Ionization Mode: Electron Impact (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 300.
Procedure:
Standard Preparation: Prepare a series of calibration standards containing known concentrations of isobutyl salicylate and a fixed concentration of the internal standard in a suitable solvent.
Sample Preparation: Accurately weigh the formulation, extract the isobutyl salicylate with a suitable solvent (e.g., hexane), add the internal standard, and dilute to a final volume.
Analysis: Inject the standards and samples into the GC-MS system.
Quantification: Identify the peaks for isobutyl salicylate and the internal standard based on their retention times and mass spectra. Calculate the ratio of the peak area of isobutyl salicylate to the peak area of the internal standard. Plot a calibration curve of this ratio against the concentration of the isobutyl salicylate standards. Determine the concentration in the samples from this curve.
Technical Support Center: Optimizing Boric acid-Catalyzed Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing boric acid-catalyzed synthesis. Freq...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing boric acid-catalyzed synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using boric acid as a catalyst?
Boric acid is an attractive catalyst due to its low cost, commercial availability, and environmentally benign nature.[1][2][3] It is a mild Lewis acid that can be used in a variety of organic transformations, including esterification, amidation, and condensation reactions.[3][4][5]
Q2: How does boric acid catalyze reactions like esterification and amidation?
Boric acid activates carboxylic acids, making them more susceptible to nucleophilic attack by alcohols or amines.[4] In the case of α-hydroxycarboxylic acids, it is proposed that boric acid forms a five-membered cyclic intermediate, which accelerates the reaction.[5] For amidation, the formation of a PEG-boric ester complex has been shown to enhance catalytic activity.[6]
Q3: Can boric acid be used for selective catalysis?
Yes, boric acid can exhibit chemoselectivity. For instance, it selectively catalyzes the esterification of α-hydroxycarboxylic acids over other types of carboxylic acids.[7][8] In molecules with both primary and secondary amine groups, boric acid-catalyzed amidation occurs preferentially at the primary amine.[6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I improve the yield?
A: Low product yield in boric acid-catalyzed reactions can stem from several factors. Here's a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
Substrate Suitability: Boric acid catalysis is highly substrate-dependent.[9] For example, in esterification reactions, α-hydroxycarboxylic acids show excellent yields, while other carboxylic acids might be unreactive under the same conditions.[7][8]
Recommendation: Review the literature to confirm if your specific substrate is compatible with boric acid catalysis. Consider using a different catalyst if your substrate is not suitable.
Presence of Water: Since many boric acid-catalyzed reactions, such as esterification, are dehydration reactions, the presence of water can inhibit the reaction and reduce yields.[9]
Recommendation: Use anhydrous solvents and reagents. Consider techniques to remove water from the reaction mixture, such as azeotropic distillation.
Insufficient Catalyst Loading: The amount of boric acid can significantly impact the reaction rate and yield.
Recommendation: Optimize the catalyst loading. A typical starting point is 10-20 mol% of boric acid.[7]
Inadequate Reaction Temperature: The reaction temperature can be a critical parameter.
Recommendation: While many reactions proceed at room temperature, some may require heating to achieve a reasonable rate and yield.[7][10] Experiment with a range of temperatures to find the optimum.
Catalyst Deactivation: In some cases, by-products or certain functionalities on the reactants can lead to catalyst deactivation. For instance, the formation of borate deposits on catalyst surfaces can poison active sites.[11]
Recommendation: If catalyst deactivation is suspected, consider adding the catalyst in portions throughout the reaction.
Problem 2: Slow Reaction Rate
Q: My reaction is proceeding very slowly. How can I increase the reaction rate?
A: A slow reaction rate is a common issue. The following adjustments to the reaction conditions can help accelerate the process:
Potential Causes & Solutions:
Low Temperature: Increasing the reaction temperature often leads to a significant increase in reaction rate.
Recommendation: Gradually increase the temperature and monitor the reaction progress. For example, heating to 50°C has been shown to be effective in the esterification of sialic acid.[5]
Suboptimal Solvent: The choice of solvent can influence the reaction rate.
Recommendation: For esterifications, using the alcohol reactant as the solvent can be effective.[12] In other cases, solvents like acetonitrile have been used successfully.[12]
Insufficient Mixing: In heterogeneous reaction mixtures, efficient mixing is crucial for good contact between the reactants and the catalyst.
Recommendation: Ensure vigorous stirring throughout the reaction.
Co-catalyst Addition: In some challenging reactions, the addition of a co-catalyst can enhance the reactivity of the boric acid catalyst.
Recommendation: For Friedel-Crafts alkylations with deactivated benzylic alcohols, perfluoropinacol has been used as an effective co-catalyst.[13]
Data Presentation
Table 1: Effect of Catalyst on the Esterification of α-Hydroxycarboxylic Acids
α-Hydroxycarboxylic Acid
Catalyst
Catalyst Loading (mol%)
Reaction Time (h)
Yield (%)
Mandelic Acid
Boric Acid
10
18
>95
Mandelic Acid
Phenylboronic Acid
10
18
~70
Mandelic Acid
Sodium Tetraborate
10
18
~60
Data synthesized from information presented in the literature.[7]
Table 2: Boric Acid-Catalyzed Monoesterification of Malonic Acid
Alcohol
Solvent
Temperature
Reaction Time (h)
Monoester Yield (%)
Methanol
Methanol
Room Temp
18
High Conversion
Ethanol
Acetonitrile
Moderate Heating
-
56-80
Data synthesized from information presented in the literature.[12]
Experimental Protocols
Protocol 1: General Procedure for Boric Acid-Catalyzed Esterification of an α-Hydroxycarboxylic Acid
Reactant Preparation: Dissolve the α-hydroxycarboxylic acid in the desired alcohol (e.g., methanol).
Catalyst Addition: Add boric acid (10-20 mol%) to the solution.
Reaction: Stir the reaction mixture at room temperature or with mild heating (e.g., 40-50°C) for several hours (typically 18 hours or until completion as monitored by TLC or other analytical techniques).[7]
Work-up: Concentrate the reaction mixture under vacuum to remove the excess alcohol and volatile borate esters (e.g., trimethyl borate).[7]
Purification: The crude product can often be used directly or purified further by column chromatography if necessary.[7]
Mandatory Visualizations
Caption: A generalized experimental workflow for boric acid-catalyzed synthesis.
Caption: A troubleshooting guide for addressing low product yield in boric acid catalysis.
Technical Support Center: Isobutyl Salicylate Synthesis This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues during the scale...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: Isobutyl Salicylate Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues during the scale-up of isobutyl salicylate synthesis. The information is presented in a direct question-and-answer format to address common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of isobutyl salicylate significantly lower after scaling up the reaction?
A: A decrease in yield during scale-up is a common issue that can be attributed to several factors.[1] The most prevalent cause is a change in reaction selectivity due to less effective mixing in larger reactors compared to laboratory glassware.[1] Inadequate heat transfer in larger vessels can lead to temperature gradients, creating hot spots or cooler zones that either degrade the product or slow down the reaction rate. Furthermore, the efficiency of water removal, which is critical for driving the esterification equilibrium forward, may be reduced at a larger scale.[2]
Q2: I am observing unexpected byproducts and a lower purity in my scaled-up batch. What is the likely cause?
A: The formation of byproducts often points to issues with the catalyst or reaction temperature. Traditional catalysts like sulfuric acid can cause side reactions and equipment corrosion, especially at elevated temperatures.[3] This can introduce impurities into the reaction mixture.[3] Inadequate mixing can also lead to localized high concentrations of reactants or catalyst, promoting side reactions.[1] Consider switching to a milder, more selective catalyst like boric acid or a reusable solid superacid to minimize byproduct formation.[2][3]
Q3: How can I effectively drive the reaction to completion in a large-scale setup?
A: The synthesis of isobutyl salicylate is an equilibrium reaction.[2] To maximize product formation, you must remove the water byproduct as it forms.[2] This is typically achieved by azeotropic distillation, for which benzene is a known agent.[4] Additionally, using an excess of one reactant is a common strategy. For this synthesis, an optimal molar ratio of 3:1 for isobutyl alcohol to salicylic acid has been shown to effectively shift the equilibrium toward the ester product.[2][4]
Q4: What are the advantages of using alternative catalysts like boric acid or rare-earth solid superacids over sulfuric acid for industrial production?
A: While sulfuric acid is a conventional catalyst, it has significant drawbacks for large-scale production, including high corrosivity to equipment and environmental concerns related to waste disposal.[3]
Boric Acid: This is a milder, more environmentally friendly Lewis acid catalyst that is commercially available and low-cost.[2] It can produce isobutyl salicylate with high purity (90-95%) and reduces the formation of corrosive byproducts.[2][3]
Rare-Earth Solid Superacids (e.g., SO₄²⁻/TiO₂/La³⁺): These catalysts offer high efficiency, with reported yields of up to 96.2%.[2][4] They are solid and can be easily recovered and reused, making the process more sustainable and reducing environmental impact.[2]
Q5: My final product has a slight color. How can I ensure a colorless liquid?
A: Isobutyl salicylate should be a colorless to pale yellow liquid.[5][6] Color formation can be due to impurities formed from side reactions, often caused by overly harsh reaction conditions (e.g., high temperature) or the use of aggressive catalysts like sulfuric acid.[3][7] Using a milder catalyst like boric acid can prevent these issues.[3] Proper purification, including distillation after the reaction, is crucial for removing colored impurities.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Yield
Low product yield is a critical issue in scaling up production. Use the following logical workflow to diagnose the root cause.
Minimizing by-product formation in isobutyl salicylate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the sy...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of isobutyl salicylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing isobutyl salicylate?
A1: Isobutyl salicylate is typically synthesized via Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of salicylic acid with isobutyl alcohol to form isobutyl salicylate and water.[1][2]
Q2: What are the common by-products and impurities I might encounter in my isobutyl salicylate synthesis?
A2: The most common by-products and impurities include:
Water: A direct by-product of the esterification reaction.[2][3]
Unreacted Salicylic Acid: Due to the reversible nature of the Fischer esterification, some salicylic acid may remain.[4]
Unreacted Isobutyl Alcohol: Excess alcohol is often used to drive the reaction forward, so it may be present in the crude product.[3]
Di-salicylate (Salsalate): Salicylic acid can potentially react with itself, though this is less common under standard Fischer esterification conditions.[5]
Isobutyl Ether: At higher temperatures, the acid catalyst can promote the dehydration of isobutyl alcohol to form diisobutyl ether.
Degradation Products: Strong acids like sulfuric acid at high temperatures can cause charring or decomposition of the organic molecules.[6]
Q3: My final product has a low yield. What are the likely causes and how can I improve it?
A3: Low yield is a common issue in Fischer esterification, which is an equilibrium-controlled process.[1][3] To improve the yield, consider the following:
Shift the Equilibrium: According to Le Chatelier's principle, you can increase the product yield by:
Using an excess of one reactant: Typically, a 3:1 molar ratio of isobutyl alcohol to salicylic acid is optimal.[2][7]
Removing water as it forms: This can be achieved using a Dean-Stark apparatus, molecular sieves, or by carrying out the reaction in a non-polar solvent like toluene or hexane that allows for azeotropic removal of water.[1]
Optimize Reaction Conditions: Ensure the reaction temperature and time are optimal. For isobutyl salicylate synthesis, temperatures between 90-120°C for approximately 3 hours have been shown to be effective.[2]
Catalyst Choice and Concentration: The type and amount of catalyst are critical. While sulfuric acid is common, solid acid catalysts like SO₄²⁻/TiO₂/La³⁺ or boric acid can offer higher yields and milder reaction conditions.[2][6][8]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Product contains unreacted salicylic acid
Incomplete reaction due to equilibrium limitations.
Increase the molar ratio of isobutyl alcohol to salicylic acid (e.g., 3:1 or higher).[2][7] Remove water during the reaction using a Dean-Stark apparatus.[1] Increase the reaction time or temperature (within the optimal range of 90-120°C).[2]
Presence of a high-boiling point impurity
Possible formation of di-salicylate (salsalate) or other high-molecular-weight by-products.
Optimize the molar ratio of reactants to favor the formation of the desired ester. Purify the final product via vacuum distillation.
Darkening or charring of the reaction mixture
Decomposition of starting materials or product due to harsh reaction conditions.
Use a milder catalyst, such as boric acid or a solid acid catalyst, instead of concentrated sulfuric acid.[2][6] Reduce the reaction temperature and monitor it carefully.
Product contains residual acid catalyst
Inadequate neutralization during the work-up procedure.
Wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases.[4] Follow with a water wash to remove any remaining salts.
Low purity of the final product despite good yield
Inefficient purification.
Ensure complete removal of unreacted starting materials and catalyst during the work-up. Perform a final purification step, such as vacuum distillation, to isolate the isobutyl salicylate.
Experimental Protocols
Protocol 1: Synthesis of Isobutyl Salicylate using Sulfuric Acid Catalyst
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (0.1 mol) and isobutyl alcohol (0.3 mol).[2]
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.005 mol, approximately 0.25 mL) to the mixture.
Reaction: Heat the mixture to reflux (approximately 90-110°C) and maintain for 3-4 hours. To drive the reaction to completion, a Dean-Stark trap can be fitted between the flask and condenser to collect the water by-product.
Work-up:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash with cold distilled water (50 mL).
Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution (2 x 50 mL) or until CO₂ evolution stops.[4]
Wash again with distilled water (50 mL) to remove any residual salts.
Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter to remove the drying agent and remove the excess isobutyl alcohol under reduced pressure. For high purity, the crude product can be purified by vacuum distillation.
Protocol 2: Synthesis using a Solid Acid Catalyst (e.g., SO₄²⁻/TiO₂/La³⁺)
Reactant and Catalyst Setup: In a round-bottom flask, combine salicylic acid (0.1 mol), isobutyl alcohol (0.3 mol), a solid acid catalyst (e.g., 1.0 g of SO₄²⁻/TiO₂/La³⁺), and a water-removing solvent like benzene or toluene (15 mL).[8]
Reaction: Heat the mixture to reflux with stirring for approximately 3 hours.[8]
Catalyst Removal: After cooling the mixture, separate the solid catalyst by filtration.
Work-up and Purification: Wash the filtrate with a 5% sodium bicarbonate solution and then with water. Dry the organic layer and remove the solvent and excess alcohol under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Data Presentation
Table 1: Comparison of Catalysts for Isobutyl Salicylate Synthesis
Technical Support Center: Isobutyl Salicylate Emulsion Stability
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of isobutyl salicylate emulsions. Frequently Aske...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of isobutyl salicylate emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for isobutyl salicylate in an emulsion?
The primary stability concerns involve both physical and chemical instability. High concentrations of salicylates can destabilize an emulsion.[1] Physical instability manifests as phase separation phenomena like creaming, coalescence, or flocculation. Chemical instability is primarily driven by the hydrolysis of the ester bond in isobutyl salicylate, which breaks it down into salicylic acid and isobutanol, especially in the presence of water.[2] Additionally, the manufacturing process itself, particularly high-energy homogenization, can cause degradation through hydrolysis or oxidation of sensitive ingredients like salicylates.[1]
Q2: What causes the physical separation of my isobutyl salicylate emulsion?
Several factors can lead to the physical breakdown of an emulsion:
High Salicylate Concentration: High levels of salicylate esters are known to destabilize emulsions.[1]
Inappropriate Surfactant/Emulsifier: An incorrect type or concentration of surfactant can lead to an unstable interface between the oil and water phases. A mixture of non-ionic surfactants can provide self-emulsifying properties.[1]
Improper Oil Phase Composition: The choice of oils in the formulation is critical. It has been found that combining aliphatic and aromatic oily excipients in the oil phase can successfully incorporate salicylates into an emulsion.[1]
High-Pressure Homogenization: While often used to reduce particle size, high-pressure homogenization does not necessarily improve the stability of salicylate emulsions and can even cause degradation.[1]
Q3: How can I prevent the chemical degradation (hydrolysis) of isobutyl salicylate?
Isobutyl salicylate, being an ester, is susceptible to hydrolysis, which breaks it down into salicylic acid and isobutanol.[2] To minimize this:
Temperature Control: Store the emulsion in a cool, dark place as elevated temperatures can accelerate hydrolysis.
Minimizing Water Activity: While challenging in an emulsion, formulation strategies that reduce the activity of water at the oil-water interface can help.
Q4: What types of excipients are recommended for stabilizing salicylate emulsions?
Based on findings for topical salicylate compositions, a combination of specific excipients is beneficial:
Oil Phase: A mixture of aliphatic and aromatic oily excipients is recommended.[1][5] The ratio of aromatic to aliphatic excipients can range from 1:2 to 5:1 by weight.[1] Examples include glycerides and aliphatic esters.[1]
Surfactants: A mixture of non-ionic surfactants is effective for creating self-emulsifying compositions.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My emulsion shows signs of creaming (a layer of concentrated droplets on top).
Potential Cause
Recommended Solution
Insufficient Viscosity
Increase the viscosity of the continuous (aqueous) phase by adding a rheology modifier (thickening agent).
Large Droplet Size
Optimize your homogenization process to reduce the average droplet size. Note that excessive force can degrade salicylates.[1]
Density Mismatch
Adjust the density of the oil or water phase to minimize the density difference between the two phases.
Issue 2: The emulsion is coalescing, showing an increase in droplet size over time or a visible oil layer.
Potential Cause
Recommended Solution
Insufficient Surfactant Concentration
Increase the concentration of your emulsifier or surfactant system to ensure complete coverage of the oil droplets.
Incorrect HLB Value
The Hydrophile-Lipophile Balance (HLB) of your surfactant system may not be optimal for the oil phase. Experiment with different surfactants or a blend to achieve the required HLB.
High Salicylate Loading
A high concentration of isobutyl salicylate can destabilize the emulsion.[1] Consider reducing the concentration or reformulating with a more robust emulsifier system.
Incompatible Oil Phase
The combination of oils may be contributing to instability. A mix of aliphatic and aromatic oils has been shown to be effective for salicylate emulsions.[1]
Issue 3: I suspect chemical degradation of isobutyl salicylate in my formulation.
Potential Cause
Recommended Solution
Hydrolysis
The ester bond is breaking due to reaction with water.[2] Measure and adjust the pH of the aqueous phase using a suitable buffer system.
Oxidation
The molecule may be susceptible to oxidation.[1] Consider adding an antioxidant to the formulation. Store the emulsion protected from light and heat.[6]
High-Energy Processing
The manufacturing process, such as high-pressure homogenization, can induce degradation.[1] Evaluate if a lower-energy emulsification method can achieve the desired physical stability.
Experimental Protocols & Data
Table 1: Physicochemical Properties of Isobutyl Salicylate
Protocol 1: Preparation of a Self-Emulsifying Isobutyl Salicylate Formulation
This protocol is adapted from general principles for formulating self-emulsifying systems for salicylate esters.[1][5]
Objective: To prepare a stable oil-in-water emulsion containing a high concentration of isobutyl salicylate.
Materials:
Isobutyl Salicylate
Aliphatic Oil (e.g., Medium Chain Triglycerides - MCT)
Aromatic Oil (e.g., Benzyl Benzoate)
Non-ionic Surfactant 1 (e.g., Polysorbate 80)
Non-ionic Surfactant 2 (e.g., Sorbitan Oleate)
Purified Water
Methodology:
Prepare the Oil Phase: In a beaker, combine isobutyl salicylate, the aliphatic oil, and the aromatic oil. A suggested starting ratio of aromatic to aliphatic oil is between 1:2 and 5:1 by weight.[1]
Add Surfactants: To the oil phase, add the mixture of non-ionic surfactants and mix until a homogenous, clear solution is formed. This is the self-emulsifying drug concentrate (SEDDS).
Emulsification: Slowly add the oil phase concentrate to the purified water phase under constant, gentle agitation (e.g., magnetic stirring). The emulsion should form spontaneously.
Characterization: Analyze the resulting emulsion for particle size, polydispersity index (PDI), zeta potential, and visual appearance.
Stability Testing: Store aliquots of the emulsion under different temperature and light conditions (e.g., 4°C, 25°C/60%RH, 40°C/75%RH) and monitor for physical and chemical changes over time.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the concentration of isobutyl salicylate in an emulsion over time to assess its chemical stability.
Materials:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric Acid (or other suitable acid for pH adjustment)
Isobutyl Salicylate Reference Standard
Emulsion sample
Methodology:
Sample Preparation:
Accurately weigh a portion of the emulsion.
Dissolve and extract the isobutyl salicylate using a suitable solvent in which it is freely soluble, such as acetonitrile or methanol. This will likely require vortexing and centrifugation to separate the aqueous and excipient phases from the solvent layer containing the analyte.
Filter the resulting supernatant through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v), acidified slightly with phosphoric acid.
Flow Rate: 1.0 mL/min.
Detection: UV spectrophotometer at an appropriate wavelength for isobutyl salicylate.
Injection Volume: 20 µL.
Analysis:
Prepare a calibration curve using the isobutyl salicylate reference standard.
Inject the prepared sample and quantify the concentration based on the peak area relative to the calibration curve.
The percentage of remaining isobutyl salicylate can be calculated at each time point of the stability study to determine the degradation rate.
Visual Guides
Caption: Troubleshooting flowchart for isobutyl salicylate emulsion instability.
Caption: Experimental workflow for emulsion stability assessment.
Caption: Chemical pathway for the hydrolysis of isobutyl salicylate.
Isobutyl Salicylate vs. Methyl Salicylate: A Comparative Guide on Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals The search for novel antimicrobial agents is a paramount concern in the face of rising antimicrobial resistance. Salicylates, a class of compounds known for...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The search for novel antimicrobial agents is a paramount concern in the face of rising antimicrobial resistance. Salicylates, a class of compounds known for their analgesic and anti-inflammatory properties, have also demonstrated potential as antimicrobial agents. This guide provides a comparative analysis of the antimicrobial efficacy of two such salicylates: isobutyl salicylate and methyl salicylate. The information presented herein is based on available experimental data to assist researchers and drug development professionals in evaluating their potential applications.
Quantitative Antimicrobial Efficacy
Direct comparative studies on the antimicrobial efficacy of isobutyl salicylate and methyl salicylate are limited in publicly available scientific literature. However, by collating data from various sources, a preliminary assessment can be made. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for both compounds against common pathogens. It is important to note that variations in experimental protocols across different studies can influence MIC values, and therefore, this data should be interpreted with caution.
Note: The antimicrobial activity of methyl salicylate is often reported in the context of essential oils where it is a major component. The specific contribution of methyl salicylate to the overall MIC of the essential oil is not always delineated. One study on an essential oil from Laportea aestuans, where methyl salicylate was the main constituent, showed inhibitory potential against E. coli and S. aureus at a concentration of 200 mg/mL.[1] For reference, a study on salicylic acid microcapsules reported a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4 mg/mL against both Escherichia coli and Staphylococcus aureus.[2] While some sources suggest isobutyl salicylate exhibits antibacterial activity against these pathogens, specific quantitative data from peer-reviewed studies remains elusive.[3][4]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the antimicrobial efficacy of a compound. The two primary methods employed in the cited studies are the Broth Microdilution Method and the Agar Dilution Method.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of antimicrobial agents.[5]
Workflow:
Figure 1. Workflow of the Broth Microdilution Method for MIC Determination.
Key Steps:
Preparation of Test Compound: A stock solution of the salicylate is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is further diluted to achieve the desired final inoculum concentration in the wells.
Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.
Controls: Positive (no antimicrobial agent) and negative (no bacteria) growth controls are included on each plate.
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination, particularly useful when testing multiple isolates simultaneously.
Workflow:
Figure 2. Workflow of the Agar Dilution Method for MIC Determination.
Key Steps:
Preparation of Agar Plates: Molten agar is supplemented with various concentrations of the salicylate. The agar is then poured into petri dishes and allowed to solidify.
Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared.
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.
Incubation: The plates are incubated under conditions suitable for the growth of the test organisms.
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
Putative Antimicrobial Mechanism of Salicylates
The antimicrobial action of salicylates is believed to involve the disruption of bacterial cell membrane integrity. This disruption can lead to the leakage of intracellular components and ultimately, cell death.
Figure 3. Proposed Mechanism of Antimicrobial Action for Salicylates.
Salicylates, being lipophilic, can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can interfere with essential cellular processes that are membrane-associated, such as electron transport and oxidative phosphorylation. Furthermore, the acidic nature of the hydroxyl group can contribute to the disruption of the proton motive force across the membrane, which is vital for ATP synthesis and transport processes.[6]
Conclusion
The available data suggests that both isobutyl salicylate and methyl salicylate possess antimicrobial properties, although quantitative data for isobutyl salicylate is currently lacking in the public domain. Methyl salicylate's efficacy is often demonstrated as a component of essential oils. For a more definitive comparison, further studies employing standardized methodologies to determine the MIC values of pure isobutyl salicylate against a broad spectrum of microorganisms are required. Researchers are encouraged to conduct head-to-head comparative studies to elucidate the relative antimicrobial potencies of these two compounds, which could inform their potential development as novel antimicrobial agents.
A Comparative Guide to Catalysts in Isobutyl Salicylate Synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of isobutyl salicylate, a key fragrance and flavor compound, is of significant interest. The primary synthesis route...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in drug development and chemical synthesis, the efficient production of isobutyl salicylate, a key fragrance and flavor compound, is of significant interest. The primary synthesis route is the esterification of salicylic acid with isobutanol, a reaction critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to inform catalyst selection for this process.
The synthesis of isobutyl salicylate involves the reaction between the carboxylic acid group of salicylic acid and the hydroxyl group of isobutyl alcohol, eliminating a water molecule in the process.[1] The selection of a catalyst is crucial for enhancing the reaction rate and driving the equilibrium towards a high yield of the desired ester.[2] Catalysts for this reaction range from traditional liquid acids to modern solid acid catalysts, each presenting a unique profile of efficiency, environmental impact, and reusability.
Performance Comparison of Key Catalysts
The following table summarizes the performance of different catalysts under their respective optimal conditions for salicylate ester synthesis.
Molar ratio (alcohol:acid) 3:1, 3.0 h reaction time, benzene as water entrainer.[5]
High yield, catalyst is easily separable and potentially reusable.[1]
More complex catalyst preparation, use of benzene.[5]
Heterogeneous Acid
Amberlyst-15
High Yield
Used in various esterifications; specific data for isobutyl salicylate is limited but effective for similar reactions.[6]
Easily separable, reusable, non-corrosive, suitable for continuous flow processes.[6][7][8]
Lower activity than homogeneous acids, potential for pore blockage.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for the catalysts compared above.
Sulfuric Acid (Homogeneous Catalyst)
This protocol is adapted from the synthesis of similar salicylate esters.[2][3]
Reactant Charging : In a round-bottom flask equipped with a reflux condenser, add salicylic acid (1.0 eq) and isobutanol (3.0-4.0 eq). The excess alcohol helps to drive the reaction equilibrium towards the product.[1]
Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (typically 1-2% of the total reactant weight) to the mixture.
Reaction : Heat the mixture to reflux (approximately 132-135°C) and maintain for 3-5 hours.[3] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
Work-up : After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with water to remove excess alcohol and sulfuric acid, followed by a wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
Isolation : Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent/excess alcohol under reduced pressure. The crude product can be further purified by vacuum distillation.
Boric Acid (Homogeneous Catalyst)
This protocol is based on a patented environmentally friendly process.[4]
Reactant Charging : To a three-necked flask fitted with a reflux condenser, thermometer, and a Dean-Stark or similar water trap, add salicylic acid (1.0 eq), isobutanol (1.2 eq), and boric acid (approx. 4% of salicylic acid weight).[4]
Reaction : Heat the mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the water trap, driving the reaction to completion.
Completion : The reaction is considered complete when water no longer collects in the trap.
Work-up : Cool the reaction mixture to room temperature. Wash the mixture with water to remove unreacted salicylic acid and the boric acid catalyst.
Isolation : The resulting crude ester is then purified by vacuum fractionation to yield isobutyl salicylate with high purity (>99%).[4]
This protocol outlines the use of a high-efficiency solid acid catalyst.[5]
Reactant Charging : In a flask, combine salicylic acid (0.1 mol), isobutanol (0.3 mol, a 3:1 molar ratio), the SO₄²⁻/TiO₂/La³⁺ catalyst (1.0 g), and benzene (15 mL) as a water-removing agent.[5]
Reaction : Heat the mixture and maintain it at reflux for 3.0 hours, with continuous removal of water.
Catalyst Removal : After the reaction is complete, cool the mixture and separate the solid catalyst by simple filtration. The catalyst can be washed, dried, and potentially reused.
Isolation : The filtrate, containing the product, is subjected to distillation to remove the benzene and excess isobutanol, followed by vacuum distillation to purify the isobutyl salicylate. This method has been reported to achieve a yield of 96.2%.[5]
Visualizing the Process
To better illustrate the relationships and workflows, the following diagrams are provided.
Caption: General experimental workflow for isobutyl salicylate synthesis.
Caption: Simplified mechanism of acid-catalyzed esterification.
A Comparative Guide to the Validation of an HPLC Method for Isobutyl Salicylate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and other chemical compounds is paramount. Isobutyl salicylate, a benzoate ester...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and other chemical compounds is paramount. Isobutyl salicylate, a benzoate ester and member of the phenol class, is utilized in various applications, including as a perfumery component and flavoring agent.[1][2] This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of isobutyl salicylate against other analytical techniques, supported by experimental protocols and data.
HPLC Method Validation: A Detailed Protocol
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds. A typical reverse-phase HPLC method for isobutyl salicylate analysis can be validated to ensure its reliability, accuracy, and precision.
Representative HPLC Method Parameters
A reverse-phase HPLC method for isobutyl salicylate can be established using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid to ensure good peak shape and resolution.[3]
The validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Caption: Workflow for the validation of an HPLC analytical method.
Comparison of Analytical Methods for Salicylate Esters
While HPLC is a powerful tool, other techniques can also be employed for the analysis of salicylate esters. Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy have been used for the identification and quantification of short-chain alkyl salicylates.[4][5]
Parameter
HPLC-UV
GC-FID
¹H NMR
FTIR
Principle
Chromatographic separation based on polarity
Chromatographic separation based on boiling point
Nuclear magnetic resonance of protons
Infrared absorption by molecular vibrations
Selectivity
High
High
Moderate to High
Low to Moderate
Linearity (R²)
> 0.999
> 0.99
> 0.99
Semi-quantitative
Accuracy (% Recovery)
98-102%
95-105%
90-110%
Not typically used for quantification
Precision (%RSD)
< 2%
< 5%
< 5%
Not typically used for quantification
LOD/LOQ
Low (ng/mL)
Low (pg/mL)
High (µg/mL - mg/mL)
High (mg/mL)
Sample Throughput
High
High
Low
High
Instrumentation Cost
Moderate
Moderate
High
Low to Moderate
Solvent Consumption
High
Low
Low
None
Experimental Protocols for Method Validation
Specificity
The specificity of the HPLC method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that the peak for isobutyl salicylate is well-resolved from other peaks and by performing peak purity analysis using a photodiode array (PDA) detector.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For isobutyl salicylate, a series of at least five standard solutions of different concentrations would be prepared and injected. A calibration curve is then generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.
Accuracy
Accuracy is determined by measuring the recovery of a known amount of isobutyl salicylate spiked into a placebo (a mixture of all the formulation components except the API). The analysis is performed at a minimum of three concentration levels, with three replicates at each level. The percentage recovery is then calculated.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
Repeatability is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing six replicate injections of the same standard solution.
Intermediate precision expresses the within-laboratory variations, for instance, on different days, with different analysts, or on different equipment.
The precision is expressed as the relative standard deviation (%RSD) of the measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the HPLC method, this would involve varying parameters such as the mobile phase composition, flow rate, and column temperature and observing the effect on the results.
Relationship Between Validation Parameters
The various parameters of method validation are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
A validated HPLC method provides a robust, sensitive, and selective approach for the quantitative analysis of isobutyl salicylate. While other techniques like GC-FID can offer comparable or even superior sensitivity for volatile compounds, HPLC remains a versatile and widely accessible technique suitable for a broad range of analytes and matrices encountered in the pharmaceutical industry. ¹H NMR and FTIR are powerful tools for structural elucidation and identification but are generally less suited for routine quantitative analysis compared to chromatographic methods. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.
Isobutyl Salicylate: A Comparative Analysis of its Bioactivity within the Salicylate Family
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of isobutyl salicylate's activity in relation to other well-known salicylates, supported by available experiment...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of isobutyl salicylate's activity in relation to other well-known salicylates, supported by available experimental data and detailed methodologies.
Isobutyl salicylate, a lesser-studied derivative of salicylic acid, presents a unique profile within the broader family of salicylates. While its primary applications have traditionally been in the fragrance and flavor industries, emerging interest in its potential pharmacological activities warrants a closer examination. This guide synthesizes available data to compare its anti-inflammatory, analgesic, and topical absorption characteristics with those of other salicylates like methyl salicylate, ethyl salicylate, and the parent compound, salicylic acid.
Comparative Analysis of Biological Activities
While direct comparative studies on isobutyl salicylate are limited, its activity can be inferred and contextualized through the established structure-activity relationships (SAR) of salicylates and data from studies on related compounds. The esterification of the carboxylic acid group of salicylic acid, as seen in isobutyl salicylate, generally enhances its lipophilicity. This modification can significantly influence its percutaneous absorption and interaction with biological targets.
Anti-Inflammatory Activity
The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.
Note: Data for isobutyl salicylate is not currently available in the reviewed literature. This table is presented to provide context on the anti-inflammatory activity of other salicylate esters.
Analgesic Activity
The analgesic properties of salicylates are closely linked to their anti-inflammatory actions, primarily the reduction of prostaglandin synthesis.
Quantitative Data on Salicylate Analgesic Activity:
Compound
Assay
Species
Key Findings
Methyl Salicylate
Topical application
Human
Provides pain relief through counter-irritation and direct NSAID effects.
The chemical structure of the ester group plays a crucial role in the percutaneous absorption of salicylates. Increased lipophilicity, as is the case with the isobutyl group, is expected to enhance skin penetration compared to smaller alkyl esters.
Comparative Percutaneous Absorption of Salicylate Esters (in vitro, human skin):
Note: Data on the percutaneous absorption of isobutyl salicylate is not available in the cited studies. The data for other salicylate esters illustrates the influence of the ester group on skin penetration.
Signaling Pathways and Mechanisms of Action
Salicylates exert their anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways.
A Comparative Guide to In-Vitro and In-Vivo Studies of Isobutyl Salicylate
For Researchers, Scientists, and Drug Development Professionals Isobutyl salicylate, an ester of salicylic acid, is a compound of interest for its potential therapeutic effects, including anti-inflammatory and antimicrob...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Isobutyl salicylate, an ester of salicylic acid, is a compound of interest for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Evaluating its efficacy and safety profile requires a combination of in-vitro and in-vivo studies. This guide provides a comparative overview of these methodologies, supported by experimental data from isobutyl salicylate and closely related compounds. Due to the limited availability of specific quantitative data for isobutyl salicylate in publicly accessible literature, data from structurally similar salicylates, such as isoamyl salicylate and salicylic acid, are included as proxies to illustrate comparative metrics.
Quantitative Data Summary
The following tables summarize quantitative data from in-vitro and in-vivo studies on isobutyl salicylate and its analogs.
Inhibition of NO production observed (Specific IC50 not available)
Skin Permeation
Methyl Salicylate
Franz Diffusion Cell
Human Skin
Permeation detected, quantifiable flux (Specific values depend on formulation)
In-Vivo Studies: Quantitative Data
Parameter
Test Substance
Animal Model
Assay
Result
Anti-inflammatory Activity
Salicylates (General)
Rat
Carrageenan-Induced Paw Edema
Dose-dependent reduction in paw edema volume observed
Acute Toxicity
Isobutyl Salicylate
Rat
Oral LD50
> 5000 mg/kg
Skin Irritation
Isobutyl Salicylate
Animal Models
Patch Test
Minimal to no irritation at fragrance-relevant concentrations
Signaling Pathways and Mechanism of Action
Salicylates are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed anti-inflammatory mechanism of Isobutyl Salicylate.
The binding of pro-inflammatory cytokines like TNF-α to their receptors typically activates the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB transcription factor to translocate to the nucleus and promote the expression of inflammatory genes. Salicylates can inhibit this cascade by directly or indirectly inhibiting the IKK complex. Additionally, some evidence suggests salicylates may activate the p38 MAPK pathway, which can have a downstream inhibitory effect on NF-κB activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in-vitro and in-vivo assays.
In-Vitro: Antimicrobial Activity (Broth Microdilution for MIC)
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus) is inoculated into a sterile broth and incubated until it reaches the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Preparation of Test Compound: Isobutyl salicylate is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. Positive (broth + inoculum) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC is determined as the lowest concentration of isobutyl salicylate that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
In-Vitro: Skin Permeation (Franz Diffusion Cell)
Membrane Preparation: Excised human or animal skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
Cell Assembly: The receptor compartment is filled with a phosphate-buffered saline solution, maintained at 32°C, and stirred continuously to ensure sink conditions.
Application of Test Substance: A defined amount of isobutyl salicylate, typically in a relevant formulation, is applied to the surface of the skin in the donor compartment.
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor fluid and replaced with fresh buffer.
Quantification: The concentration of isobutyl salicylate in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The cumulative amount permeated per unit area is then plotted against time to determine the flux.
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
Administration of Test Compound: Animals are divided into groups. The test group receives a specific dose of isobutyl salicylate (e.g., orally or topically). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
Induction of Inflammation: One hour after administration of the test compound, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
Measurement of Edema: Paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema assay in rats.
Comparison and Conclusion
Aspect
In-Vitro Studies
In-Vivo Studies
Objective
To determine direct effects on cells or tissues and mechanisms of action in a controlled environment.
To evaluate the overall physiological effect, including efficacy, toxicity, and pharmacokinetics, in a whole living organism.
Complexity
Relatively simple, controlled, and easy to standardize.
Complex, with multiple interacting biological systems.
Cost & Time
Generally faster and less expensive.
Time-consuming and more expensive.
Ethical Considerations
Minimal, often using cell lines or isolated tissues.
Significant, involving the use of live animals and requiring ethical approval.
Relevance
Provides foundational data on mechanism and potency but may not fully predict the response in a whole organism.
Offers higher biological relevance and is essential for preclinical safety and efficacy assessment.
Example for Isobutyl Salicylate
Demonstrates potential antimicrobial and anti-inflammatory effects at a cellular level and quantifies skin permeation.
Confirms anti-inflammatory activity in a disease model and establishes a preliminary safety profile (e.g., skin irritation, acute toxicity).
A Comparative Analysis of Isobutyl Salicylate from Different Suppliers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. Isobutyl salicylate, a versatile ester with applications ranging from fragrance and flavo...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. Isobutyl salicylate, a versatile ester with applications ranging from fragrance and flavoring to potential therapeutic uses, is no exception. This guide provides a framework for the comparative analysis of isobutyl salicylate from various commercial suppliers, offering detailed experimental protocols and data presentation formats to aid in the selection of the most suitable product for your research needs.
Isobutyl salicylate (C₁₁H₁₄O₃) is the isobutyl ester of salicylic acid, known for its characteristic sweet, floral, and slightly herbaceous aroma.[1][2] Beyond its use in perfumery, it is explored for its potential biological activities, including anti-inflammatory and antimicrobial properties.[2] Given that impurities or variations in product quality can significantly impact experimental outcomes, a thorough evaluation of isobutyl salicylate from different sources is crucial.
Supplier Landscape and Key Considerations
A number of chemical suppliers offer isobutyl salicylate, often with varying stated purity levels and for different applications. Prominent suppliers include Tokyo Chemical Industry (TCI), LabSolutions, and BOC Sciences, among others.[1][3][4] When selecting a supplier, researchers should consider not only the quoted purity but also the availability of detailed analytical documentation, such as a Certificate of Analysis (CoA), which should provide information on the analytical methods used for quality control and the levels of any detected impurities.
Comparative Data Analysis
A direct comparison of isobutyl salicylate from different suppliers should be based on empirical data obtained through standardized analytical methods. The following tables provide a template for summarizing key quality parameters.
Table 1: Physical and Chemical Properties
Property
Supplier A
Supplier B
Supplier C
Reference
Appearance
Clear, colorless liquid
Clear, colorless liquid
Clear, colorless liquid
[Visual Inspection]
Molecular Formula
C₁₁H₁₄O₃
C₁₁H₁₄O₃
C₁₁H₁₄O₃
[General Reference]
Molecular Weight
194.23 g/mol
194.23 g/mol
194.23 g/mol
[General Reference]
Boiling Point
~259 °C
~259 °C
~259 °C
[Supplier Specification]
Purity (by GC)
>99.0%
>99.0%
>99.0%
[Supplier Specification]
Table 2: Purity and Impurity Profile by Gas Chromatography (GC)
Compound
Retention Time (min)
Supplier A (Area %)
Supplier B (Area %)
Supplier C (Area %)
Isobutyl Salicylate
[To be determined]
[e.g., 99.5]
[e.g., 99.2]
[e.g., 99.8]
Salicylic Acid
[To be determined]
[e.g., 0.1]
[e.g., 0.3]
[e.g., <0.1]
Isobutanol
[To be determined]
[e.g., 0.2]
[e.g., 0.1]
[e.g., 0.1]
Unknown Impurity 1
[To be determined]
[e.g., 0.2]
[e.g., 0.4]
[e.g., 0.1]
Note: Data presented in Tables 1 and 2 are illustrative. Researchers should populate these tables with data obtained from the suppliers' Certificates of Analysis and their own experimental results.
Experimental Protocols
To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key analytical and biological assays.
Purity and Impurity Profiling by Gas Chromatography (GC)
This method is used to determine the purity of isobutyl salicylate and to identify and quantify any residual starting materials or by-products.
Methodology:
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of esters (e.g., HP-5 or equivalent).
Carrier Gas: Helium or Nitrogen.
Injector Temperature: 250 °C.
Detector Temperature: 280 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C.
Hold: 5 minutes at 250 °C.
Sample Preparation: Prepare a 1% (v/v) solution of isobutyl salicylate in a suitable solvent such as ethanol or acetone.
Injection Volume: 1 µL.
Data Analysis: Identify peaks based on the retention times of isobutyl salicylate and known potential impurities (salicylic acid, isobutanol). Calculate the relative peak area percentages to determine the purity and impurity profile.
Diagram of the Gas Chromatography (GC) workflow for purity analysis.
In Vitro Anti-inflammatory Activity Assay
This assay evaluates the potential of isobutyl salicylate from different suppliers to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
Reagents:
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Lipopolysaccharide (LPS) from E. coli.
Isobutyl salicylate solutions (from each supplier) dissolved in DMSO and then diluted in cell culture medium.
Griess Reagent for nitrite measurement (as an indicator of nitric oxide production).
ELISA kits for TNF-α and IL-6.
Procedure:
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
Pre-treat the cells with various concentrations of isobutyl salicylate (from each supplier) for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant.
Measure the concentration of nitrite in the supernatant using the Griess reagent.
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.
Data Analysis: Compare the inhibition of nitrite, TNF-α, and IL-6 production by isobutyl salicylate from different suppliers. Calculate the IC₅₀ values.
Workflow for the in vitro anti-inflammatory activity assay.
Isobutyl Salicylate as a UV Filter: A Comparative Performance Benchmark
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of isobutyl salicylate's performance as a potential ultraviolet (UV) filter, comparing it with established suns...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of isobutyl salicylate's performance as a potential ultraviolet (UV) filter, comparing it with established sunscreen agents: oxybenzone, avobenzone, and octocrylene. The following sections present a summary of their UV absorbance characteristics, photostability, and skin irritation potential, supported by detailed experimental protocols for key performance assessments.
Comparative Performance Data
To facilitate a clear comparison, the performance metrics for isobutyl salicylate and the selected commercial UV filters are summarized below. It is important to note that publicly available data on the specific UV filtering properties of isobutyl salicylate is limited, reflecting its primary use as a fragrance ingredient.
Table 1: UV Absorbance Characteristics
UV Filter
UV Absorbance Maximum (λmax)
Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)
Can cause skin irritation, especially in those with sensitive skin.[4]
Reports of photo contact allergy, particularly in individuals with a history of ketoprofen sensitivity.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for the replication and comparative evaluation of UV filter performance.
Determination of UV Absorbance and Molar Extinction Coefficient
This protocol outlines the measurement of a compound's UV absorbance spectrum and the calculation of its molar extinction coefficient using UV-Vis spectrophotometry.
Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) of a UV filter.
Materials:
UV-Vis Spectrophotometer
Quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Analytical balance
Solvent (e.g., ethanol, cyclohexane)
UV filter compound
Procedure:
Solution Preparation:
Accurately weigh a precise amount of the UV filter compound.
Dissolve the compound in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Prepare a series of dilutions from the stock solution to create solutions of varying known concentrations.
Spectrophotometer Setup:
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
Set the desired wavelength range for the scan (e.g., 200-400 nm for UV filters).
Perform a baseline correction using a cuvette filled with the pure solvent.
Absorbance Measurement:
Rinse a quartz cuvette with the most dilute solution and then fill it.
Place the cuvette in the spectrophotometer and measure the absorbance spectrum.
Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.
Data Analysis:
From the absorbance spectra, identify the wavelength of maximum absorbance (λmax).
According to the Beer-Lambert Law (A = εcl), plot a graph of absorbance at λmax versus concentration.
The slope of the resulting linear graph will be the molar extinction coefficient (ε) if the concentration is in mol/L and the path length is 1 cm.
UV Absorbance Measurement Workflow
In Vitro Photostability Assessment
This protocol describes a method for evaluating the photostability of a UV filter when exposed to a controlled source of UV radiation.
Objective: To determine the degradation rate of a UV filter upon UV exposure.
Materials:
Solar simulator or other controlled UV radiation source
UV-Vis Spectrophotometer
Quartz plates or cuvettes
Formulation base (e.g., cosmetic emulsion)
UV filter compound
Procedure:
Sample Preparation:
Prepare a formulation (e.g., an oil-in-water emulsion) containing a known concentration of the UV filter.
Apply a thin, uniform film of the formulation onto a quartz plate or fill a quartz cuvette.
Initial Absorbance Measurement:
Measure the initial UV absorbance spectrum of the sample before UV exposure (T₀).
UV Irradiation:
Expose the sample to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to real-world sun exposure conditions.
Post-Exposure Absorbance Measurement:
After the specified UV dose, measure the UV absorbance spectrum of the sample again (T₁).
Data Analysis:
Compare the pre- and post-exposure absorbance spectra.
Calculate the percentage of degradation by comparing the area under the curve or the absorbance at λmax before and after irradiation.
The photostability can be expressed as the percentage of the UV filter remaining after a specific UV dose.
In Vitro Photostability Testing Workflow
In Vitro Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test
This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation testing.[4][5][6][11][12]
Objective: To assess the skin irritation potential of a chemical by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.
Materials:
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
Assay medium
Test chemical
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
Negative control (e.g., Phosphate-Buffered Saline)
Isobutyl Salicylate in Perfumery: A Comparative Guide to Novel Alternatives
For researchers, scientists, and professionals in drug development, the quest for novel fragrance compounds with enhanced stability, safety, and unique olfactory profiles is a continuous endeavor. Isobutyl salicylate, a...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the quest for novel fragrance compounds with enhanced stability, safety, and unique olfactory profiles is a continuous endeavor. Isobutyl salicylate, a widely used fragrance ingredient valued for its floral, herbaceous, and slightly medicinal aroma, has been a staple in perfumery. However, challenges such as instability in alkaline media and potential allergenic properties have spurred research into viable alternatives. This guide provides a comprehensive comparison of isobutyl salicylate and its emerging substitutes, supported by available experimental data and detailed methodologies.
Performance Comparison of Isobutyl Salicylate and Alternatives
The performance of a fragrance ingredient is multifaceted, encompassing its odor profile, intensity, longevity (substantivity), and stability in various product bases. While isobutyl salicylate offers a characteristic sweet, floral-herbaceous scent, research has identified several classes of molecules that can serve as effective replacements, each with distinct olfactory and physicochemical properties. The following table summarizes the key performance attributes of isobutyl salicylate and its most promising alternatives based on available scientific literature.
Compound Class
Specific Compound Example
Odor Profile
Performance Highlights
Salicylate Ester (Benchmark)
Isobutyl Salicylate
Floral, herbaceous, sweet, with a slightly medicinal and metallic nuance. Often described as having notes of clover, orchid, and wintergreen.
Well-established floral note, good blending properties.
Carba-analogues
1-(2-hydroxyphenyl)-3-phenyl-1-propanone
Floral, with an interesting dual animalic note. Described as nicely diffusive with an excellent olfactory profile.
Found in nature, offering a potential "natural" claim.
Carba-analogue 5
Salicylate-like character.
Not specified in detail in publicly available literature.
Carba-analogue 7
Salicylate-like character.
Not specified in detail in publicly available literature.
Cyclic β-keto Esters
Compound 27 (six-membered ring)
Reminiscent of cis-3-hexenyl salicylate.
Possesses the desirable salicylate character.
Compound 28 (six-membered ring)
Reminiscent of hexyl salicylate.
Possesses the desirable salicylate character.
Experimental Protocols
To ensure objective and reproducible evaluation of fragrance materials, standardized experimental protocols are essential. The following sections detail the methodologies for assessing key performance parameters.
Sensory Evaluation of Odor Profile and Intensity
The characterization of a fragrance's scent is conducted by a panel of trained sensory assessors using standardized methodologies.
Objective: To qualitatively and quantitatively describe the odor profile and intensity of a fragrance material.
Materials:
Test fragrance material (e.g., isobutyl salicylate, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone)
Odorless solvent (e.g., diethyl phthalate or ethanol)
Smelling strips (blotters)
Olfactometer (optional, for controlled stimulus delivery)
Sensory evaluation booths with controlled airflow and temperature
Procedure:
Sample Preparation: Prepare dilutions of the fragrance materials in the chosen solvent at standardized concentrations (e.g., 1%, 5%, and 10% by weight).
Evaluation:
Dip a smelling strip into the diluted sample for a standardized duration (e.g., 2 seconds).
Allow the solvent to evaporate for a specified time (e.g., 10 seconds).
Present the smelling strip to the trained sensory panelists.
Data Collection: Panelists evaluate the odor at different time intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the evolution of the scent (top, middle, and base notes). They describe the odor using a standardized lexicon of fragrance descriptors and rate the intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
Measurement of Substantivity (Longevity)
Substantivity refers to the duration for which a fragrance remains detectable on a substrate.
Objective: To determine the longevity of a fragrance material on a standardized substrate.
Materials:
Test fragrance material
Substrate (e.g., fabric swatches, hair tresses, or skin-mimicking surfaces)
Constant temperature and humidity chamber
Procedure:
Application: Apply a standardized amount of the fragrance material (or a diluted solution) onto the substrate.
Incubation: Place the substrate in a controlled environment (e.g., 25°C and 50% relative humidity).
Evaluation: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours), trained sensory panelists evaluate the odor intensity of the substrate.
Data Analysis: The substantivity is reported as the time at which the odor intensity falls below a predetermined threshold.
Stability Testing in Product Bases
The stability of a fragrance is crucial for its performance in a final product, particularly in challenging matrices like alkaline soaps.
Objective: To assess the chemical stability of a fragrance material in a cosmetic or household product base.
Materials:
Test fragrance material
Product base (e.g., unfragranced soap base, lotion, shampoo)
Glass containers
Oven for accelerated aging
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure:
Sample Preparation: Incorporate the fragrance material into the product base at a typical use concentration.
Storage:
Accelerated Aging: Store the samples at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 4, 8, 12 weeks).
Real-Time Aging: Store samples at ambient temperature for an extended period (e.g., 6, 12, 24 months).
Evaluation: At specified time points, evaluate the samples for:
Olfactory Changes: A sensory panel assesses any changes in the odor profile or intensity compared to a freshly prepared sample.
Physicochemical Changes: Measure parameters such as color, pH, and viscosity.
Chemical Degradation: Use GC-MS to quantify the concentration of the fragrance material and identify any degradation products.
Olfactory Signaling Pathway
The perception of odorants is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are predominantly G protein-coupled receptors (GPCRs). While the specific receptor for isobutyl salicylate has not been definitively identified, the general signaling cascade for many odorants, including the structurally related cyclohexyl salicylate which activates the OR2A4/7 receptor, follows a well-established pathway.
Figure 1: Generalized Olfactory Signaling Pathway. An odorant molecule binds to a G protein-coupled olfactory receptor, initiating a cascade that leads to the generation of an action potential.
Conclusion
The exploration for alternatives to isobutyl salicylate has led to the discovery of promising new molecules, particularly within the carba-analogue and cyclic β-keto ester families. While qualitative data suggests that compounds like 1-(2-hydroxyphenyl)-3-phenyl-1-propanone and certain cyclic β-keto esters can successfully replicate the desirable salicylate character, further quantitative research is necessary to fully characterize their performance in terms of substantivity, stability, and safety. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel fragrance ingredients, enabling a data-driven approach to the development of next-generation perfumery compounds.
Safety & Regulatory Compliance
Safety
Safeguarding Your Laboratory: Proper Disposal of Isobutyl Salicylate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as isobutyl salicylate, is...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as isobutyl salicylate, is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of isobutyl salicylate, ensuring the protection of personnel and the environment.
Key Safety and Handling Information
Isobutyl salicylate is classified as harmful if swallowed and may cause mild eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is essential. This includes wearing safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[3][4] In case of inadequate ventilation, a full-face respirator should be used.[3]
Quantitative Data for Isobutyl Salicylate
A clear understanding of the physical and chemical properties of isobutyl salicylate is fundamental to its safe handling and disposal.
Step-by-Step Disposal Protocol for Isobutyl Salicylate
This protocol outlines the necessary steps for the safe disposal of isobutyl salicylate, whether as a pure substance or as waste from experimental procedures.
Waste Collection and Storage:
Segregation: Collect isobutyl salicylate waste in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
Labeling: Clearly label the waste container with "Hazardous Waste," "Isobutyl Salicylate," and any other relevant hazard warnings.
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1]
Accidental Spill and Leak Cleanup:
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Ventilation and Ignition Sources: Ensure the area is well-ventilated and remove all sources of ignition.[3]
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]
Containment: For large spills, dike the material to prevent spreading.[2] Stop the flow of the material if it is safe to do so.[2]
Absorption: Absorb the spill with an inert material such as sand, earth, or vermiculite.[2][4]
Collection: Carefully collect the absorbed material into a suitable container for hazardous waste disposal.[4] Do not return spilled material to the original container.[2]
Decontamination: Clean the spill area thoroughly with soap and water.[1]
Final Disposal:
Regulatory Compliance: The disposal of isobutyl salicylate must be conducted in accordance with all local, regional, and national regulations.[1][2] This material and its container must be disposed of as hazardous waste.[2]
Approved Disposal Facility: Transfer the collected waste to an approved hazardous waste treatment and disposal facility.[3] Do not dispose of isobutyl salicylate down the drain or in the general trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of isobutyl salicylate.
Caption: Workflow for the safe disposal of isobutyl salicylate.
Personal protective equipment for handling Isobutyl salicylate
Essential Safety and Handling Guide for Isobutyl Salicylate This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Isobutyl salicylate in a laboratory...
Author: BenchChem Technical Support Team. Date: November 2025
Essential Safety and Handling Guide for Isobutyl Salicylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Isobutyl salicylate in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing the risks associated with handling Isobutyl salicylate. The following table summarizes the recommended PPE.
Potential Hazard
Required PPE
Specifications
Eye Contact
Safety Goggles
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Contact
Protective Gloves and Clothing
Handle with chemical-impermeable gloves.[1] Wear fire/flame resistant and impervious clothing or a standard lab coat.[1][2]
Inhalation
Respiratory Protection
Use in a well-ventilated area.[2] A respirator may be necessary if exposure limits are exceeded or ventilation is inadequate.[2]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is crucial for the safe handling of Isobutyl salicylate.
Preparation :
Ensure the work area is well-ventilated, such as a chemical fume hood.[2]
Set up emergency exits and a designated risk-elimination area.[1]
Have an emergency eyewash station and safety shower readily accessible.